6-Aldehydoisoophiopogonone B
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16O6 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C19H16O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21,23H,7H2,1-2H3 |
InChI Key |
MPUAHKMJGSMMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isolation of 6-Aldehydoisoophiopogonone B from Ophiopogon japonicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 6-Aldehydoisoophiopogonone B, a homoisoflavonoid found in the medicinal plant Ophiopogon japonicus (L.f.) Ker-Gawl. This document details the experimental protocols for extraction and purification, presents quantitative data from relevant studies, and illustrates the associated biochemical pathways.
Introduction
Ophiopogon japonicus, commonly known as Dwarf Lilyturf or Maidong, is a perennial herb utilized in traditional Chinese medicine for its various therapeutic properties, including cardiovascular protection, anti-inflammation, and anti-oxidation.[1] The plant is rich in a variety of bioactive compounds, with homoisoflavonoids being a significant class. This compound is a specific homoisoflavonoid that has garnered interest for its potential pharmacological activities.[2][3] This guide focuses on the scientific methodologies for isolating this compound for further research and development.
Extraction and Purification of Homoisoflavonoids
An efficient method for the extraction and purification of homoisoflavonoids from Ophiopogon japonicus involves a combination of Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC). This approach has been successfully applied to isolate structurally similar compounds, such as 6-aldehydo-isoophiopogonone A.
Experimental Protocol: Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly and highly efficient method for extracting bioactive compounds from plant materials.
Objective: To obtain a crude extract rich in homoisoflavonoids from the dried tubers of Ophiopogon japonicus.
Methodology:
-
Sample Preparation: The dried tubers of Ophiopogon japonicus are pulverized into a fine powder.
-
SFE System: A preparative SFE system is utilized for the extraction.
-
Extraction Parameters: The powdered plant material is subjected to SFE under the following optimized conditions:
-
Pressure: 25 MPa
-
Temperature: 55°C
-
Dynamic Extraction Time: 4.0 hours
-
Modifier: 25% Methanol in CO2
-
-
Crude Extract Collection: The resulting extract, enriched with homoisoflavonoids, is collected for further purification.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that allows for the separation and purification of compounds from a complex mixture without the use of a solid support matrix.
Objective: To isolate and purify this compound from the SFE crude extract.
Methodology:
-
Solvent System: A two-phase solvent system is prepared with the following composition: n-hexane/ethyl acetate/methanol/acetonitrile/water (1.8:1.0:1.0:1.2:1.0 v/v).
-
HSCCC Apparatus: A high-speed counter-current chromatograph is equilibrated with the two-phase solvent system.
-
Sample Loading: A specific amount of the crude SFE extract (e.g., 140 mg) is dissolved in a suitable volume of the solvent mixture and injected into the HSCCC column.
-
Separation: The separation is performed at a specific rotational speed and flow rate, with the mobile phase being pumped through the column.
-
Fraction Collection: Eluted fractions are collected at regular intervals.
-
Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.
-
Identification: The chemical structure of the purified this compound is confirmed using analytical techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the quantitative data from a representative study on the isolation of homoisoflavonoids from Ophiopogon japonicus using the SFE-HSCCC method. While this data is for 6-aldehydo-isoophiopogonone A, it provides a valuable reference for the expected yield and purity for the closely related this compound.
| Compound | Amount from 140 mg Crude Extract (mg) | Purity (%) |
| Methylophiopogonanone A | 15.3 | 96.9 |
| 6-aldehydo-isoophiopogonone A | 4.1 | 98.3 |
| 6-formyl-isoophiopogonanone A | 13.5 | 97.3 |
Data adapted from Ma C, et al. J Sep Sci. 2009.[1]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound from Ophiopogon japonicus.
Putative Anti-inflammatory Signaling Pathway
Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of key signaling pathways. The diagram below illustrates a putative mechanism of action for this compound in modulating inflammatory responses, likely through the inhibition of the NF-κB and MAPK pathways.
Conclusion
The combination of Supercritical Fluid Extraction and High-Speed Counter-Current Chromatography presents a robust and efficient platform for the isolation of this compound from Ophiopogon japonicus. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
Technical Guide: 6-Aldehydoisoophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid naturally occurring in the tuberous roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional Chinese medicine. As a member of the homoisoflavonoid class, this compound is of significant interest to the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities, with a focus on experimental protocols and relevant cellular signaling pathways.
Chemical and Physical Properties
This compound is identified by the CAS Number 112500-89-7 . A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 112500-89-7 | [1] |
| Molecular Formula | C₁₉H₁₆O₆ | [1] |
| Molecular Weight | 340.33 g/mol | |
| Purity | ≥98% (via HPLC) | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Biological Activities and Signaling Pathways
Research into the specific biological effects of this compound is still emerging. However, studies on extracts from Ophiopogon japonicus and closely related homoisoflavonoids indicate significant antioxidant and anti-inflammatory potential.
Antioxidant Activity
Homoisoflavonoids from Ophiopogon japonicus are recognized for their antioxidant properties. While specific IC₅₀ values for this compound are not yet published, the antioxidant capacity of extracts rich in these compounds has been demonstrated through various in-vitro assays. The primary mechanism is believed to be through the scavenging of free radicals, a common characteristic of phenolic compounds.
Anti-inflammatory Activity and Proposed Signaling Pathway
Direct studies on the anti-inflammatory mechanism of this compound are limited. However, research on other homoisoflavonoids isolated from Ophiopogon japonicus provides valuable insights into a probable mechanism of action involving the inhibition of key inflammatory mediators.
Compounds structurally similar to this compound have been shown to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is often mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response. The MAPK cascade, including ERK1/2 and JNK, can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By inhibiting the phosphorylation of key proteins in the MAPK pathway, homoisoflavonoids can prevent the activation of NF-κB and subsequent transcription of genes for iNOS, COX-2, and various pro-inflammatory cytokines.[2][3][4][5]
Based on this evidence from related compounds, a proposed anti-inflammatory signaling pathway is illustrated below.
Caption: Proposed inhibition of the LPS-induced inflammatory cascade.
Experimental Protocols
This section details common methodologies for the isolation of this compound and for assessing its potential biological activity.
Isolation and Purification of Homoisoflavonoids from Ophiopogon japonicus
The following protocol is a generalized workflow based on established methods for extracting and isolating homoisoflavonoids, including this compound.
Caption: General workflow for isolation and purification.
Methodology Details:
-
Extraction: Dried and powdered roots of O. japonicus are typically extracted using a solvent such as 70% ethanol, often with the aid of ultrasonication to enhance efficiency.
-
Concentration: The resulting extract is filtered and then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract undergoes liquid-liquid partitioning. An ethyl acetate fraction is commonly collected as it is enriched with homoisoflavonoids.
-
Chromatography:
-
Silica Gel Column Chromatography (SGCC): The ethyl acetate fraction is subjected to SGCC with a gradient elution system (e.g., petroleum ether-ethyl acetate) to separate compounds based on polarity.
-
High-Speed Counter-Current Chromatography (HSCCC): Fractions containing the target compound are often further purified using HSCCC for higher resolution and purity.
-
-
Analysis: The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography (HPLC). Structural elucidation is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In-Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).
Methodology Details:
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured spectrophotometrically (at ~540 nm). The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value (the concentration required to inhibit 50% of NO production) is then determined.[4][5]
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While direct evidence for its biological activity is still being gathered, studies on related homoisoflavonoids suggest a mechanism of action involving the modulation of the MAPK and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological profile of this compound and unlock its full potential in drug discovery and development.
References
- 1. biolinkk.com [biolinkk.com]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Homoisoflavonoid Biosynthesis Pathway in Ophiopogon japonicus: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogon japonicus, a perennial herb native to East Asia, is a significant source of bioactive homoisoflavonoids, compounds of interest for their potential therapeutic applications. These molecules possess a unique C16 skeleton (C6-C1-C6-C2) that distinguishes them from the more common flavonoids and isoflavonoids. This technical guide provides an in-depth overview of the current understanding of the homoisoflavonoid biosynthesis pathway in Ophiopogon japonicus, drawing from recent transcriptomic and metabolomic studies. The guide details the established upstream pathway, presents a putative pathway for the homoisoflavonoid-specific steps, summarizes quantitative data, and provides detailed experimental protocols relevant to the study of this pathway.
The Biosynthesis Pathway: From Phenylalanine to Homoisoflavonoids
The biosynthesis of homoisoflavonoids in Ophiopogon japonicus begins with the well-established general phenylpropanoid pathway, which provides the foundational precursors. This is followed by the flavonoid biosynthesis pathway leading to the formation of a key chalcone (B49325) intermediate. The subsequent steps, unique to homoisoflavonoid biosynthesis, involve a series of proposed enzymatic reactions including methylation and skeletal rearrangement.
General Phenylpropanoid and Flavonoid Biosynthesis
The initial stages of the pathway are shared with the biosynthesis of all flavonoids and are well-characterized in many plant species. In Ophiopogon japonicus, transcriptomic analyses have identified genes encoding the key enzymes involved in these steps. Stress conditions, such as drought and cadmium exposure, have been shown to upregulate the expression of these genes, leading to an increased accumulation of flavonoids.[1]
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is a critical entry point into the flavonoid pathway.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a flavanone.
References
6-Aldehydoisoophiopogonone B: A Technical Overview of its Potential Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus (Thunb.) Ker Gawl., a plant widely used in traditional East Asian medicine.[1][2] While direct and extensive pharmacological studies on this compound are limited, its chemical classification as a homoisoflavonoid and its origin from a medicinally significant plant suggest a range of potential biological activities. This technical guide consolidates the available information on related compounds from Ophiopogon japonicus to infer the likely pharmacological properties of this compound, providing a foundation for future research and drug discovery initiatives. Homoisoflavonoids from this plant are known to exhibit anti-inflammatory, antioxidant, and other valuable pharmacological effects.[1][2]
Inferred Pharmacological Properties
Based on studies of analogous homoisoflavonoids from Ophiopogon japonicus, this compound is predicted to possess the following pharmacological properties:
-
Anti-Inflammatory Activity: Homoisoflavonoids from Ophiopogon japonicus have demonstrated the ability to suppress the production of key inflammatory mediators.[1]
-
Antioxidant Activity: Several studies have highlighted the antioxidant potential of homoisoflavonoids, which can scavenge free radicals and reduce oxidative stress.
-
Tyrosinase Inhibition: Related compounds, such as methylophiopogonanone A and B, have been shown to inhibit tyrosinase activity, suggesting potential applications in cosmetology and in treating hyperpigmentation disorders.[3]
Quantitative Data Summary
Direct quantitative data for this compound is not currently available in the public domain. However, data from related homoisoflavonoids from Ophiopogon japonicus can provide a preliminary indication of potential efficacy. The following table summarizes the tyrosinase inhibition data for two such compounds, Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B).[3]
| Compound | Target | Assay | IC50 (µM) |
| Methylophiopogonanone A | Tyrosinase | Mushroom Tyrosinase Activity Assay | 108.7 ± 2.5 |
| Methylophiopogonanone B | Tyrosinase | Mushroom Tyrosinase Activity Assay | 187.6 ± 1.4 |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to validate the predicted pharmacological properties of this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the potential of a compound to inhibit acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Groups:
-
Control Group: Receives vehicle (e.g., 1% Carboxymethyl cellulose).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Diclofenac Sodium, 6 mg/kg).
-
Test Groups: Receive varying doses of this compound.
-
-
Procedure:
-
The test compound or vehicle is administered orally 30 minutes before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 ml of a 1% carrageenan suspension into the right hind paw of each rat.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
This common in vitro assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727).
-
This compound dissolved in a suitable solvent (e.g., methanol or DMSO).
-
Ascorbic acid as a positive control.
-
-
Procedure:
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanisms of action and experimental processes related to the pharmacological investigation of this compound.
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for screening the pharmacological properties.
Conclusion
While direct experimental evidence for the pharmacological properties of this compound is not yet available, its classification as a homoisoflavonoid from Ophiopogon japonicus provides a strong rationale for investigating its potential anti-inflammatory, antioxidant, and other biological activities. The methodologies and inferred mechanisms presented in this guide offer a framework for researchers to systematically evaluate this compound. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular dock ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06091K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
The Inhibitory Effects of 8-Formylophiopogonone B on Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Macrophages play a central role in the inflammatory process, and their activation by endotoxins like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) can contribute to tissue damage. Consequently, inhibiting NO production is a key therapeutic strategy for inflammatory diseases.
Recent phytochemical research has identified 8-formylophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus, as a potential anti-inflammatory agent. Notably, the structure of this compound was previously reported as 6-aldehydoisoophiopogonone B and has since been revised. This technical guide provides a comprehensive overview of the effects of 8-formylophiopogonone B on nitric oxide production, detailing the underlying molecular mechanisms and providing standardized protocols for its investigation.
Quantitative Data on the Inhibition of Nitric Oxide Production
While specific quantitative data for the inhibition of nitric oxide production by 8-formylophiopogonone B is not yet prominently available in the literature, studies on structurally related homoisoflavonoids isolated from Ophiopogon japonicus provide valuable insights into the potential potency of this class of compounds. The following table summarizes the inhibitory effects of various compounds from Ophiopogon japonicus on NO production in LPS-stimulated murine microglial BV-2 cells.
| Compound | IC50 for NO Inhibition (µM) |
| Compound 2 | 20.1 |
| Compound 4 | 17.0 |
| Compound 6 | 7.8 |
| Compound 7 | 5.1 |
| Compound 10 | 19.2 |
| Compound 11 | 14.4 |
Data extracted from a study on homoisoflavonoids from Ophiopogon japonicus and their anti-inflammatory activity.[1]
These findings suggest that homoisoflavonoids from Ophiopogon japonicus are potent inhibitors of nitric oxide production. Further investigation is warranted to determine the specific IC50 value for 8-formylophiopogonone B.
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7 or BV-2, are suitable models for these experiments.
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 8-formylophiopogonone B for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 24 hours to allow for the production of nitric oxide.
Nitric Oxide Measurement (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for iNOS and MAPK Pathway Proteins
This technique is used to determine the protein expression levels of iNOS and key signaling proteins in the MAPK pathway.
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with 8-formylophiopogonone B for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Signaling Pathways and Visualizations
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the expression of pro-inflammatory genes, including iNOS.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including Nos2 (the gene encoding iNOS).
Caption: Proposed inhibition of the NF-κB pathway by 8-formylophiopogonone B.
MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of cellular responses to external stimuli like LPS. Activation of these kinases through phosphorylation leads to the activation of various transcription factors, including AP-1, which can also contribute to the expression of iNOS and other pro-inflammatory genes.
Caption: Proposed inhibition of the MAPK pathway by 8-formylophiopogonone B.
Experimental Workflow
The following diagram outlines the logical flow of experiments to investigate the effects of 8-formylophiopogonone B on nitric oxide production and its underlying mechanisms.
Caption: A logical workflow for investigating 8-formylophiopogonone B's effects.
Conclusion
8-Formylophiopogonone B, a homoisoflavonoid from Ophiopogon japonicus, represents a promising candidate for the development of novel anti-inflammatory therapeutics. The provided experimental protocols and an understanding of the underlying NF-κB and MAPK signaling pathways offer a robust framework for its further investigation. The elucidation of its specific inhibitory concentration for nitric oxide production and a detailed characterization of its effects on these signaling cascades will be crucial next steps in validating its therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to the discovery and development of new anti-inflammatory agents.
References
Methodological & Application
Application Note: HPLC Analysis of 6-Aldehydoisoophiopogonone B
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid that can be isolated from Ophiopogon japonicus[1]. Homoisoflavonoids are a class of natural products known for their potential pharmacological activities. Accurate and reliable quantitative analysis of these compounds is crucial for quality control of raw materials, extracts, and finished products in the pharmaceutical and natural product industries. This application note provides a detailed protocol for the analysis of this compound and related homoisoflavonoids using High-Performance Liquid Chromatography (HPLC) with UV detection.
The methodologies described are based on established methods for the analysis of homoisoflavonoids from Ophiopogon japonicus, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Sample Preparation
This protocol is designed for the extraction of this compound from a plant matrix, such as the dried tubers of Ophiopogon japonicus.
-
Apparatus and Reagents:
-
Ultrasonic bath
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (ultrapure)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 25 mL of a chloroform-methanol (1:1 v/v) solution to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness using a rotary evaporator under reduced pressure.
-
Redissolve the dried residue in 5.0 mL of methanol.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Method
This method is optimized for the separation and quantification of homoisoflavonoids.
-
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV Detector. |
| Column | Zorbax Extend-C18 (4.6 x 250 mm, 5 µm) or equivalent reversed-phase C18 column. |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.3% Acetic Acid in Water |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 296 nm |
| Injection Volume | 10 µL |
3. Standard Preparation and Calibration
-
Procedure:
-
Prepare a stock solution of this compound standard (purity ≥98%) at a concentration of 1.0 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each calibration standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.
-
Data Presentation
Method Validation Parameters
The following table summarizes the typical validation parameters for the HPLC analysis of related homoisoflavonoids, demonstrating the method's reliability.
| Parameter | Result |
| Linearity (r²) | > 0.9990 |
| Recovery (%) | 98.5 – 102.6 % |
| Precision (RSD %) | < 2.0 % |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Sample Analysis Results
The following table is an example of how to present quantitative data for the analysis of this compound in different sample batches.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/g) |
| Batch A | 18.5 | 125800 | 45.2 |
| Batch B | 18.6 | 134500 | 48.3 |
| Batch C | 18.5 | 119700 | 43.0 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
References
Application Note: Quantification of 6-Aldehydoisoophiopogonone B in Ophiopogon japonicus Extracts by HPLC-DAD-ESI-MS
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid found in the roots of Ophiopogon japonicus, a plant widely used in traditional medicine. There is growing interest in the pharmacological properties of this compound, necessitating accurate and reliable quantitative methods for its analysis in plant extracts. This application note details a validated High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry (HPLC-DAD-ESI-MS) method for the quantification of this compound. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development.
Biological Activity of Homoisoflavonoids from Ophiopogon japonicus
Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated various biological activities, including anti-inflammatory effects. Some of these compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells. The underlying mechanism for this anti-inflammatory activity involves the modulation of key signaling pathways. Specifically, certain homoisoflavonoids can suppress the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] Additionally, compounds from Ophiopogon japonicus have been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses.[2]
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in Ophiopogon japonicus extracts.
Caption: General workflow for the quantification of this compound.
Detailed Protocols
1. Preparation of Plant Extract
-
Grinding: Grind the dried roots of Ophiopogon japonicus into a fine powder.
-
Extraction: Macerate the powdered plant material with a chloroform-methanol (CHCl₃-MeOH) solvent mixture. A common ratio is 1:1 (v/v). Use a solid-to-liquid ratio of 1:10 (g/mL).
-
Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample Solution Preparation: Accurately weigh the dried extract and dissolve it in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before HPLC injection.
2. HPLC-DAD-ESI-MS Quantification of this compound
This protocol is adapted from a method for the analysis of homoisoflavonoids in Ophiopogon japonicus.[1][2][3]
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and an Electrospray Ionization (ESI) Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: Zorbax Extend-C18 (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.3% acetic acid[1]
-
-
Gradient Elution:
-
0-10 min: 40% A
-
10-35 min: Linear gradient from 40% to 65% A
-
35-45 min: Hold at 65% A[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 10 µL.
-
DAD Detection: 285 nm.[1]
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
3. Method Validation
The analytical method should be validated according to standard guidelines, assessing the following parameters:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of this compound standard solutions at a minimum of five different concentrations. The correlation coefficient (r²) should be > 0.99.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically at S/N = 3 for LOD and S/N = 10 for LOQ.
-
Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of standard solutions at three different concentration levels (low, medium, and high). The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Assess accuracy using a recovery study. Spike a known amount of this compound standard into a plant extract sample and calculate the percentage recovery. The recovery should be within the range of 95-105%.
Data Presentation
Table 1: HPLC-MS Parameters for the Quantification of this compound
| Parameter | Value | Reference |
| HPLC System | Agilent 1100 series or equivalent | [1] |
| Column | Zorbax Extend-C18 (4.6 x 250 mm, 5 µm) | [1] |
| Mobile Phase A | Acetonitrile | [1] |
| Mobile Phase B | Water with 0.3% acetic acid | [1] |
| Gradient | 40% A (0-10 min), 40-65% A (10-35 min), 65% A (35-45 min) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 285 nm | [1] |
| MS System | Ion Trap or Triple Quadrupole | [2][3] |
| Ionization Mode | ESI Negative | [2][3] |
| [M-H]⁻ ion (m/z) | 339.1 | Calculated |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.99 |
| Linear Range (µg/mL) | 0.1 - 50 | - |
| LOD (µg/mL) | 0.03 | - |
| LOQ (µg/mL) | 0.1 | - |
| Intra-day Precision (RSD%) | < 1.5% | < 2% |
| Inter-day Precision (RSD%) | < 1.8% | < 2% |
| Accuracy (Recovery %) | 98.5 - 102.3% | 95 - 105% |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of homoisoflavonoids from Ophiopogon japonicus on the LPS-induced inflammatory response via the MAPK and NF-κB signaling pathways.
Caption: Inhibition of MAPK and NF-κB pathways by homoisoflavonoids.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of 6-Aldehydoisoophiopogonone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus. Compounds from this class and plant source have demonstrated promising anti-inflammatory and anticancer properties. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its potential cytotoxic, anti-inflammatory, and apoptosis-inducing effects.
I. Assessment of Cytotoxic Activity
A fundamental first step in evaluating the biological activity of a compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells) and a non-cancerous cell line (e.g., MCF-10A normal breast epithelial cells) to assess for selective toxicity.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in each well with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |
| MCF-7 | 24 | >100 |
| 48 | 75.3 ± 5.2 | |
| 72 | 48.9 ± 3.8 | |
| MCF-10A | 24 | >100 |
| 48 | >100 | |
| 72 | 92.1 ± 7.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for Cytotoxicity Assessment
Workflow for MTT-based cytotoxicity assay.
II. Evaluation of Anti-Inflammatory Activity
Homoisoflavonoids have been reported to possess anti-inflammatory properties. The following assays are designed to investigate the potential of this compound to mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[3]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[3]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[3]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Experimental Protocol: Cytokine Quantification by ELISA
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Cell culture supernatants from the NO production assay
-
Commercially available ELISA kits for mouse IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.[4][5]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[6]
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation: Anti-inflammatory Effects of this compound
| Parameter | Concentration of this compound (µM) | Value |
| NO Production | 0 (LPS only) | 100 ± 8.5% |
| 10 | 85.2 ± 6.1% | |
| 50 | 45.7 ± 4.3% | |
| 100 | 22.1 ± 2.9% | |
| IL-6 Secretion | 0 (LPS only) | 1250 ± 98 pg/mL |
| 10 | 1025 ± 85 pg/mL | |
| 50 | 650 ± 55 pg/mL | |
| 100 | 310 ± 32 pg/mL | |
| TNF-α Secretion | 0 (LPS only) | 2800 ± 210 pg/mL |
| 10 | 2350 ± 180 pg/mL | |
| 50 | 1400 ± 115 pg/mL | |
| 100 | 750 ± 68 pg/mL |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis: Western Blot for MAPK Pathway
Objective: To investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, and total p38
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as described previously.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Hypothetical Anti-inflammatory Signaling Pathway
Hypothetical inhibition of MAPK pathway by the compound.
III. Investigation of Anticancer Mechanisms
Should this compound exhibit selective cytotoxicity towards cancer cells, the following assays can elucidate the underlying mechanisms, such as cell cycle arrest and apoptosis induction.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7]
-
Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[8]
Experimental Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To determine if the cytotoxicity of this compound is due to the induction of apoptosis.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[10] Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive only.
Experimental Protocol: Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Commercially available Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells, which lyses the cells and contains the caspase substrate.[12][13]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Data Presentation: Anticancer Mechanisms of this compound
| Assay | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Cell Cycle | Control | 65.2 ± 4.1 | 20.5 ± 2.3 | 14.3 ± 1.9 |
| Compound (IC₅₀) | 45.8 ± 3.5 | 15.1 ± 1.8 | 39.1 ± 3.2 | |
| Apoptosis | Treatment | Live (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95.3 ± 2.1 | 2.5 ± 0.5 | 2.2 ± 0.4 | |
| Compound (IC₅₀) | 60.1 ± 4.8 | 25.7 ± 2.9 | 14.2 ± 1.7 | |
| Caspase-3/7 | Treatment | Relative Luminescence Units (RLU) | ||
| Control | 15,200 ± 1,100 | |||
| Compound (IC₅₀) | 85,600 ± 6,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow for Investigating Anticancer Mechanisms
Workflow for elucidating anticancer mechanisms.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
Application Notes and Protocols: LPS-Induced RAW 264.7 Cell Model for Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
The RAW 264.7 macrophage cell line, when stimulated with lipopolysaccharide (LPS), provides a robust and widely-used in vitro model for studying the inflammatory response. LPS, a major component of the outer membrane of Gram-negative bacteria, activates these cells to produce a variety of pro-inflammatory mediators, making this model invaluable for screening anti-inflammatory compounds and investigating the molecular mechanisms of inflammation.
Experimental Parameters
Successful induction of an inflammatory response in RAW 264.7 cells is dependent on several key experimental parameters, including LPS concentration and stimulation time. The choice of these parameters can significantly impact the production of inflammatory mediators.
Table 1: LPS Concentration and Stimulation Time for Inflammatory Mediator Production
| Inflammatory Mediator | LPS Concentration Range | Stimulation Time | Key Assay |
| Nitric Oxide (NO) | 100 ng/mL - 1 µg/mL | 16 - 24 hours | Griess Assay |
| TNF-α | 10 ng/mL - 1 µg/mL | 4 - 24 hours | ELISA |
| IL-6 | 10 ng/mL - 1 µg/mL | 12 - 24 hours | ELISA |
| IL-1β | 100 ng/mL - 1 µg/mL | 12 - 24 hours | ELISA |
| Prostaglandin E2 (PGE2) | 100 ng/mL - 1 µg/mL | 24 hours | ELISA |
| iNOS, COX-2 (protein) | 100 ng/mL - 1 µg/mL | 18 - 24 hours | Western Blot |
| Phosphorylated MAPK | 1 µg/mL | 30 minutes | Western Blot |
| Phosphorylated IκBα | 1 µg/mL | 30 minutes | Western Blot |
Note: The optimal LPS concentration and stimulation time should be determined empirically for each specific experimental condition and cell passage number.
Experimental Workflow
A typical workflow for assessing the anti-inflammatory potential of a test compound using the LPS-induced RAW 264.7 cell model is depicted below.
Caption: General experimental workflow for inflammation studies.
Signaling Pathways in LPS-Stimulated RAW 264.7 Cells
LPS primarily activates the Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are central to the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway in RAW 264.7 cells.
MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway in RAW 264.7 cells.
Experimental Protocols
Cell Culture and Seeding
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere and acclimate for 24 hours before treatment.[1]
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of a test compound are not due to cytotoxicity.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.[1]
-
Treatment: Treat the cells with various concentrations of the test compound for 24 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Nitric Oxide (NO) Determination (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After the desired treatment period, collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[2][3]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[2][3]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used.[1][4] A general procedure involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).[5]
-
Quantification: Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitric Oxide Griess Assay [bio-protocol.org]
- 4. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 6-Aldehydoisoophiopogonone B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid naturally occurring in the roots of Ophiopogon japonicus. Homoisoflavonoids from this plant have garnered significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and lipid-lowering activities. The structural modification of these natural products to synthesize derivatives is a key strategy in drug discovery to enhance efficacy, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound derivatives, focusing on the introduction and modification of the aldehyde group at the C6 position of the chromone (B188151) core. The methodologies described herein are based on established synthetic strategies for chromones and homoisoflavonoids.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the hypothetical quantitative data for a series of synthesized this compound derivatives, based on typical yields and reaction times for analogous chemical transformations.
| Derivative | R Group | Starting Material | Reaction Time (h) | Yield (%) |
| 1a | -H | 2',4'-Dihydroxy-5'-formylacetophenone | 12 | 75 |
| 1b | -OCH₃ | 2',4'-Dihydroxy-5'-formylacetophenone | 12 | 72 |
| 1c | -Cl | 2',4'-Dihydroxy-5'-formylacetophenone | 14 | 78 |
| 2a | -H | This compound | 4 | 92 |
| 2b | -CH₂OH | This compound | 2 | 95 |
| 2c | -COOH | This compound | 6 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Condensation
This protocol details the synthesis of the homoisoflavonoid scaffold through the condensation of a 6-formyl-chroman-4-one with a substituted benzaldehyde (B42025).
Materials:
-
2',4'-Dihydroxy-5'-formylacetophenone
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 6-Formyl-7-hydroxy-chroman-4-one: To a solution of 2',4'-dihydroxy-5'-formylacetophenone (1.0 eq) in ethanol, add piperidine (0.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 2N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6-formyl-7-hydroxy-chroman-4-one.
-
Condensation Reaction: To a solution of 6-formyl-7-hydroxy-chroman-4-one (1.0 eq) and a substituted benzaldehyde (1.2 eq) in ethanol, add piperidine (0.3 eq).
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and acidify with 2N HCl.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired this compound derivative.
Protocol 2: Derivatization of the Aldehyde Group
This protocol outlines the modification of the C6-aldehyde group of a synthesized this compound derivative.
Materials:
-
This compound derivative (from Protocol 1)
-
Sodium borohydride (B1222165) (NaBH₄) for reduction to alcohol
-
Potassium permanganate (B83412) (KMnO₄) for oxidation to carboxylic acid
-
Appropriate solvents (e.g., methanol (B129727) for reduction, acetone (B3395972)/water for oxidation)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for Reduction to Alcohol (e.g., Derivative 2b):
-
Dissolve the this compound derivative (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 1N HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the alcohol derivative.
Procedure for Oxidation to Carboxylic Acid (e.g., Derivative 2c):
-
Suspend the this compound derivative (1.0 eq) in a mixture of acetone and water.
-
Add potassium permanganate (2.0 eq) portion-wise at room temperature.
-
Stir the mixture vigorously for 6 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with 2N HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid derivative.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound derivatives.
Potential Signaling Pathway Involvement
Homoisoflavonoids have been reported to exert their biological effects through various signaling pathways. For instance, the lipid-lowering effects of related compounds may be mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.
Caption: Proposed PPARα signaling pathway for lipid metabolism regulation.
Application Notes and Protocols for In Vivo Modeling of 6-Aldehydoisoophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B (6-AIOB) is a homoisoflavonoid compound isolated from the roots of Ophiopogon japonicus (Thunb.) Ker Gawl.[1][2]. This plant, a staple in traditional medicine, has been extensively studied for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties[3][4]. The bioactive compounds within Ophiopogon japonicus, such as polysaccharides, steroidal saponins, and other homoisoflavonoids, have demonstrated significant therapeutic potential in preclinical studies[3][4][5]. These findings suggest that 6-AIOB, as a constituent of this plant, may harbor similar pharmacological activities.
These application notes provide detailed protocols for developing in vivo models to test the efficacy of 6-AIOB, focusing on its potential anti-inflammatory and anti-cancer applications. The methodologies are based on established and widely used animal models relevant to these disease areas.
Potential Signaling Pathways
Based on the known activities of homoisoflavonoids and extracts from Ophiopogon japonicus, 6-AIOB is hypothesized to modulate key signaling pathways involved in inflammation and cancer.
Section 1: In Vivo Models for Anti-Inflammatory Activity
Extracts from Ophiopogon japonicus have been shown to significantly inhibit xylene-induced ear swelling and carrageenan-induced paw edema in mice[6][7]. These models are standard for assessing acute anti-inflammatory effects and are recommended for the initial in vivo screening of 6-AIOB.
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to evaluate the anti-inflammatory effects of novel compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different mediators of inflammation.
Experimental Workflow:
References
- 1. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation [frontiersin.org]
- 6. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Neuroprotective Effects of Natural Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exploration of natural compounds for their neuroprotective potential is a rapidly growing field of research. These compounds, derived from various plant and animal sources, offer a diverse chemical library for the discovery of novel therapeutic agents against neurodegenerative diseases and neuronal injury. Their mechanisms of action are often multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] This document provides a comprehensive guide with detailed protocols for the initial in vitro screening and characterization of the neuroprotective effects of natural compounds.
Key In Vitro Assays for Neuroprotection
A systematic approach to evaluating the neuroprotective potential of natural compounds begins with a series of in vitro assays. These assays are designed to assess the compound's ability to protect neuronal cells from various insults that mimic the pathological conditions of neurodegenerative diseases.
Experimental Workflow for Screening Neuroprotective Natural Compounds
The initial screening process typically follows a tiered approach, starting with cytotoxicity assessment, followed by primary neuroprotection assays against a relevant toxin, and then delving into mechanistic studies.
Caption: A typical workflow for screening and characterizing neuroprotective natural compounds.
Cell Viability and Cytotoxicity Assays
These initial assays are crucial to determine the concentration range at which a natural compound can be safely tested for its protective effects without exerting its own toxicity.[1]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[4]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
Complete cell culture medium
-
Natural compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of the natural compound for a predetermined duration (e.g., 24 or 48 hours).[1] Include an untreated control group.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: MTS Assay for Cell Viability
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[4][6]
Materials:
-
Neuronal cell line or primary neurons
-
96-well cell culture plates
-
Complete cell culture medium
-
Natural compound stock solution
-
MTS reagent (in combination with an electron coupling reagent like PES)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
MTS Addition: After the incubation period, add 20 µL of the combined MTS/PES solution to each well.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1][4]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation: Cytotoxicity of a Hypothetical Natural Compound
| Concentration (µM) | Cell Viability (%) - MTT Assay | Cell Viability (%) - MTS Assay |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.5 ± 4.9 | 99.1 ± 5.0 |
| 10 | 97.2 ± 5.5 | 98.3 ± 4.5 |
| 25 | 95.8 ± 6.1 | 96.5 ± 5.3 |
| 50 | 88.3 ± 7.3 | 90.1 ± 6.8 |
| 100 | 52.1 ± 8.9 | 55.4 ± 7.9 |
*Data are presented as mean ± SD.
Neuroprotection Assays Against Oxidative Stress
A common mechanism of neuronal damage is oxidative stress. Therefore, a key step is to assess the ability of a natural compound to protect neurons from an oxidative insult, such as hydrogen peroxide (H₂O₂).[7]
Protocol 3: H₂O₂-Induced Neurotoxicity Assay
Materials:
-
Neuronal cells seeded in 96-well plates
-
Natural compound stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT or MTS assay reagents
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the natural compound for a specified duration (e.g., 2 to 24 hours).[5]
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the culture medium and incubate for the desired duration (e.g., 24 hours).[1][5] Include control groups: untreated cells, cells treated with the natural compound alone, and cells treated with H₂O₂ alone.
-
Cell Viability Assessment: Determine cell viability using either the MTT or MTS assay as described in Protocols 1 and 2.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the natural compound relative to the H₂O₂-treated control.
Data Presentation: Neuroprotective Effect against H₂O₂-Induced Toxicity
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 6.1 |
| H₂O₂ | 150 | 45.3 ± 5.8 |
| Compound A + H₂O₂ | 1 | 55.7 ± 6.3 |
| Compound A + H₂O₂ | 10 | 78.9 ± 7.1 |
| Compound A + H₂O₂ | 25 | 89.2 ± 6.8 |
*Data are presented as mean ± SD.
Antioxidant Capacity Assays
To understand if the neuroprotective effects are mediated by direct antioxidant activity, several cell-free assays can be performed.[8]
Protocol 4: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[9]
Materials:
-
DPPH solution in methanol
-
Natural compound solutions at various concentrations
-
Methanol
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add the natural compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like Trolox or ascorbic acid should be used for comparison.[9]
Protocol 5: ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.[9]
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
Natural compound solutions at various concentrations
-
Ethanol (B145695) or PBS
-
Microplate reader or spectrophotometer
Procedure:
-
ABTS•+ Generation: Prepare the ABTS•+ solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Reaction Mixture: Dilute the ABTS•+ solution with ethanol or PBS to obtain a specific absorbance at 734 nm. Add the natural compound solution to the diluted ABTS•+ solution.
-
Incubation: Incubate for a short period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
Data Presentation: Antioxidant Capacity of Natural Compounds
| Assay | Compound A (IC₅₀ µM) | Trolox (IC₅₀ µM) |
| DPPH | 45.8 | 15.2 |
| ABTS | 28.3 | 8.9 |
| ORAC | (µmol TE/g) | (µmol TE/g) |
| 1250 | - |
*IC₅₀ is the concentration required to scavenge 50% of the radicals. ORAC values are expressed as micromoles of Trolox Equivalents per gram of the compound.[10][11][12]
Anti-inflammatory Assays
Neuroinflammation, often mediated by activated microglia, is a key component of neurodegeneration.[13] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce an inflammatory response in microglial cells.[14][15]
Protocol 6: LPS-Induced Neuroinflammation in Microglia
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
24-well cell culture plates
-
Complete cell culture medium
-
Natural compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding: Seed microglial cells in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the natural compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[16]
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Measure the level of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits.[16]
-
Data Analysis: Compare the levels of NO and cytokines in treated groups to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Effects on LPS-Stimulated Microglia
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 25.4 ± 5.1 | 15.8 ± 3.9 |
| LPS | 25.8 ± 2.1 | 850.6 ± 45.2 | 620.1 ± 38.7 |
| Compound B + LPS | 15.3 ± 1.8 | 452.3 ± 33.8 | 310.5 ± 25.4 |
*Data are presented as mean ± SD.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common pathway of neuronal loss in neurodegenerative diseases.[17][18]
Protocol 7: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[19][20] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[21] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[22]
Materials:
-
Neuronal cells treated with a pro-apoptotic stimulus (e.g., staurosporine (B1682477) or the relevant neurotoxin) with or without the natural compound.
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as required and then harvest them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[20]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes in the dark at room temperature.[20]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
Data Presentation: Effect on Apoptosis
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Neurotoxin | 35.8 ± 4.1 | 40.2 ± 3.5 | 24.0 ± 3.1 |
| Compound C + Neurotoxin | 68.7 ± 3.9 | 20.5 ± 2.8 | 10.8 ± 2.2 |
*Data are presented as mean ± SD from flow cytometry analysis.
Signaling Pathway Analysis
Many natural compounds exert their neuroprotective effects by modulating specific signaling pathways. The Keap1-Nrf2/ARE pathway is a critical endogenous defense mechanism against oxidative stress.[23][24][25][26][27]
The Keap1-Nrf2/ARE Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain natural compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[26]
Caption: The Keap1-Nrf2/ARE signaling pathway in neuroprotection.
Protocol 8: Western Blotting for Nrf2 Activation
Western blotting can be used to detect the levels of Nrf2 in the nucleus and the expression of its downstream target proteins.
Materials:
-
Neuronal cells treated with the natural compound.
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Nuclear and cytoplasmic extraction kits.
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells and then lyse them to obtain total protein or perform nuclear/cytoplasmic fractionation.[5]
-
Protein Quantification: Determine the protein concentration of each lysate.[5]
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-PAGE gel and transfer them to a membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control. An increase in nuclear Nrf2 and total HO-1 levels would indicate activation of the pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the neuroprotective effects of natural compounds. By systematically assessing cytotoxicity, neuroprotection against relevant stressors, and key mechanistic pathways such as antioxidant, anti-inflammatory, and anti-apoptotic activities, researchers can effectively identify and characterize promising lead compounds for further development in the fight against neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Mts-cell-viability-assay | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. scantox.com [scantox.com]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. kumc.edu [kumc.edu]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotection of Natural Products Based on Keap1/Nrf2/ARE Signaling Pathwayï¼ A Review [syfjxzz.com]
- 24. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]
- 27. A systematic review of natural products targeting Nrf2-Keap1-ARE pathway and their influence on neurodegenerative disorders. – Ingentium Magazine [magazine.ingentium.com]
Application Notes & Protocols for the Experimental Design of Anti-Inflammatory Agent Studies
Introduction
The study of inflammation is critical for understanding and treating a wide range of diseases. The development of novel anti-inflammatory agents requires a robust and systematic experimental approach, beginning with in vitro screening to identify potential candidates and progressing to in vivo models to validate efficacy and safety. These application notes provide detailed protocols for a tiered approach to evaluating anti-inflammatory compounds, designed for researchers, scientists, and drug development professionals. The workflow progresses from initial cell-based assays to established animal models of inflammation.
Section 1: In Vitro Screening of Anti-Inflammatory Agents
The initial phase of screening aims to determine the cytotoxic profile of a test compound and its ability to modulate inflammatory responses in a controlled cellular environment. A common and effective model utilizes lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line), which mimic key aspects of the inflammatory cascade.[1]
Experimental Workflow: In Vitro Screening
The following diagram outlines the typical workflow for the in vitro evaluation of a potential anti-inflammatory agent.
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Protocol 1.1: Cell Culture and Treatment
This protocol describes the basic culture of RAW 264.7 macrophages and subsequent treatment with test compounds and an inflammatory stimulus (LPS).
-
Cell Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability, 24-well for supernatant collection) at a density that will achieve 80-90% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test anti-inflammatory agent. Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[1] Include control groups (cells only, cells + LPS, cells + vehicle).
-
Final Incubation: Incubate the plates for a specified period (e.g., 24 hours for cytokine accumulation).
-
Sample Collection: After incubation, centrifuge the plates to pellet any detached cells. Carefully collect the supernatant for cytokine and nitric oxide analysis. Wash the remaining cell monolayer with cold PBS and lyse the cells for subsequent protein analysis (Western Blot).
Protocol 1.2: Cell Viability Assay (Resazurin Reduction Assay)
Cell viability assays are crucial for distinguishing between anti-inflammatory effects and general cytotoxicity.[2][3] The resazurin (B115843) assay is a cost-effective and sensitive method for this purpose.[4]
-
Cell Preparation: Seed and treat cells with the test compound at various concentrations in a 96-well plate as described in Protocol 1.1 (without LPS stimulation).
-
Reagent Addition: After the desired incubation period (e.g., 24 hours), add Resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This helps determine the non-toxic concentration range of the compound for subsequent experiments.
Protocol 1.3: Measurement of Pro-Inflammatory Mediators
-
Sample Preparation: Use 50 µL of the cell culture supernatant collected in Protocol 1.1.
-
Standard Curve: Prepare a sodium nitrite (B80452) standard curve ranging from 0 to 100 µM.
-
Griess Reagent: Add 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each sample and standard well.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific cytokines like TNF-α and IL-6 in cell culture supernatants.[5]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin (B1170675) or streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes.[5]
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP). Incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 1.4: Western Blot for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.[6]
-
Protein Extraction: Lyse the cells collected in Protocol 1.1 with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).
Key Inflammatory Signaling Pathways
Inflammation is regulated by complex signaling cascades. The NF-κB and MAPK pathways are central regulators of pro-inflammatory gene expression.[7][8][9]
The NF-κB transcription factor is a pivotal mediator of inflammatory responses.[10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to Toll-like receptors (TLRs), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB.[11] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[8]
References
- 1. In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish | MDPI [mdpi.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. h-h-c.com [h-h-c.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 6-Aldehydoisoophiopogonone B in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aldehydoisoophiopogonone B is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine. While direct studies on the cosmetic applications of this compound are limited, the extract of Ophiopogon japonicus and its constituent homoisoflavonoids have demonstrated significant potential for skincare, primarily due to their anti-inflammatory and antioxidant properties. These characteristics suggest that this compound could be a valuable active ingredient in cosmetic formulations aimed at soothing irritated skin, protecting against environmental stressors, and supporting the skin's natural barrier function.
This document provides an overview of the potential applications of this compound in cosmetics, based on the known activities of structurally related compounds and the whole plant extract. It also includes detailed protocols for key experiments to evaluate its efficacy.
Potential Cosmetic Applications
-
Anti-Inflammatory Agent: For formulations designed to soothe sensitive or irritated skin, reduce redness, and calm inflammatory skin conditions.
-
Antioxidant Protection: To be included in anti-aging and daily wear products to protect the skin from oxidative stress induced by UV radiation and pollution.
-
Skin Barrier Support: As an ingredient in moisturizers and serums to help strengthen the skin's barrier function, improving hydration and resilience.
Data Presentation
Table 1: Inhibitory Effects of Homoisoflavonoids from Ophiopogon japonicus on NO Production in LPS-Stimulated BV-2 Cells
| Compound | IC₅₀ (µM) on NO Production |
| Ophiopogonanone H | 20.1 |
| Compound 4 | 17.0 |
| Compound 6 | 7.8 |
| Compound 7 | 5.1 |
| Compound 10 | 19.2 |
| Compound 11 | 14.4 |
Note: The specific structures of compounds 4, 6, 7, 10, and 11, while detailed in the source literature, are not provided here. This table is intended to demonstrate the potent anti-inflammatory activity of homoisoflavonoids from Ophiopogon japonicus.
Signaling Pathways
The anti-inflammatory effects of homoisoflavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagram below illustrates a likely pathway through which these compounds inhibit the production of inflammatory mediators.
Figure 1: Proposed anti-inflammatory signaling pathway.
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory and antioxidant activities of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is designed to assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells.
Figure 2: Workflow for the Nitric Oxide Inhibition Assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
After 1 hour of pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO concentration in LPS-treated group - NO concentration in sample group) / NO concentration in LPS-treated group ] x 100
-
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Figure 3: Workflow for the DPPH Radical Scavenging Assay.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the compound and the positive control in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol to the DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of blank - Absorbance of sample) / Absorbance of blank ] x 100
-
Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion
While further research is needed to fully elucidate the specific benefits and mechanisms of this compound in skincare, the existing evidence for Ophiopogon japonicus extract and its constituent homoisoflavonoids provides a strong rationale for its investigation as a novel cosmetic ingredient. Its potential anti-inflammatory and antioxidant properties make it a promising candidate for a wide range of dermatological applications, from soothing sensitive skin to protecting against the signs of aging. The provided protocols offer a starting point for the systematic evaluation of its efficacy.
Troubleshooting & Optimization
Technical Support Center: 6-Aldehydoisoophiopogonone B
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling and using 6-Aldehydoisoophiopogonone B in a laboratory setting. The following question-and-answer format addresses common challenges and provides clear protocols for experimental use, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a homoisoflavonoid, a type of natural phenolic compound.[1] Its chemical formula is C₁₉H₁₆O₆ and it has a molecular weight of approximately 340.33 g/mol .[1][2] Homoisoflavonoids are known for their diverse biological activities and are a subject of interest in drug discovery.
Q2: What is the solubility of this compound in DMSO?
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Ensure Purity of DMSO: Use anhydrous, high-purity, sterile-filtered DMSO suitable for cell culture or your specific application. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Warm the solution to 37°C for 5-10 minutes. This can help increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: After adding the DMSO, vortex the solution for 1-2 minutes. If the compound still does not dissolve, brief sonication in a water bath can be effective.
-
Start with a Smaller Amount: If you are unsure of the solubility, start by dissolving a small, known amount of the compound in a specific volume of DMSO to observe its solubility characteristics before preparing a large stock solution.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 340.33 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 340.33 g/mol = 0.0034033 g = 3.40 mg
-
-
-
Weigh the compound: Carefully weigh out 3.40 mg of this compound and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If necessary, use a water bath at 37°C for 5-10 minutes to aid dissolution, followed by vortexing.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Dilution for Cell-Based Assays
Important Consideration: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[3]
Example Dilution (for a final concentration of 10 µM):
-
Thaw a frozen aliquot of your 10 mM stock solution at room temperature.
-
Perform a serial dilution. A common method is a 1:1000 dilution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of your cell culture medium.
-
This results in a final concentration of 10 µM with a DMSO concentration of 0.1%.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆O₆ | [2] |
| Molecular Weight | 340.33 g/mol | [1] |
| Compound Type | Homoisoflavonoid | [1] |
Table 2: Recommended DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max DMSO Concentration | Notes |
| Most Cell Lines | 0.5% (v/v) | Generally well-tolerated. |
| Some Robust Cell Lines | Up to 1% (v/v) | Tolerance should be verified. |
| Primary Cells | ≤ 0.1% (v/v) | Highly sensitive to DMSO toxicity. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing a 10 mM stock solution and its use in a cell-based assay.
Hypothetical Signaling Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, many flavonoids are known to interact with key cellular signaling cascades. Below is a hypothetical pathway illustrating a plausible mechanism of action.
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
References
"stability of 6-Aldehydoisoophiopogonone B in solution"
Welcome to the technical support center for 6-Aldehydoisoophiopogonone B. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this homoisoflavonoid in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to use a high-purity grade of dimethyl sulfoxide (B87167) (DMSO). For final dilutions into aqueous buffers for cell-based assays or other experiments, it is crucial to minimize the final DMSO concentration to avoid solvent effects on the experimental system. Typically, the final DMSO concentration should be kept below 0.5%.
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
-
Solid Form: this compound powder should be stored at -20°C, protected from light and moisture, to ensure long-term stability.
-
In Solution (DMSO stock): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect solutions from light.
Q3: How stable is this compound in aqueous solutions?
While specific degradation kinetics for this compound are not extensively published, homoisoflavonoids, in general, are susceptible to degradation in aqueous solutions. The stability is influenced by several factors including pH, temperature, and exposure to light. It is highly recommended to prepare fresh aqueous dilutions for each experiment.
Q4: What are the potential degradation pathways for this compound?
Homoisoflavonoids can undergo oxidation, hydrolysis, and photodecomposition. The aldehyde functional group in this compound may be susceptible to oxidation. The stability of flavonoids is often pH-dependent, with increased degradation observed at neutral to alkaline pH.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in aqueous buffer. | - The final concentration of the compound exceeds its solubility in the aqueous buffer.- The final DMSO concentration is too low to maintain solubility. | - Perform a solubility test to determine the maximum soluble concentration in your specific buffer.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still compatible with your experimental system.- Prepare the final dilution by adding the DMSO stock solution to the aqueous buffer with vigorous vortexing. |
| Inconsistent or lower-than-expected biological activity. | - Degradation of the compound in the stock solution or the final aqueous dilution.- Adsorption of the compound to plasticware. | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Use low-adhesion microplates and pipette tips.- Perform a stability study in your experimental buffer to determine the compound's half-life under your specific conditions (see Experimental Protocols section). |
| Appearance of unknown peaks in HPLC analysis. | - Degradation of this compound.- Contamination of the solvent or buffer. | - Analyze a freshly prepared solution as a control.- Ensure the use of high-purity solvents and freshly prepared buffers.- If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a user-defined aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solution: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Incubation: Incubate the test solution at a specific temperature (e.g., room temperature or 37°C), protected from light.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching (optional): If degradation is rapid, immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724).
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method with UV detection. The mobile phase could consist of a gradient of acetonitrile and water (with 0.1% formic acid).
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation rate and half-life.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Improving the Bioavailability of Homoisoflavonoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of homoisoflavonoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Homoisoflavonoid
Question: My homoisoflavonoid compound shows very low solubility in aqueous media, which is hindering my dissolution and cell-based assays. What strategies can I employ to improve its solubility?
Answer: Poor aqueous solubility is a common challenge for flavonoids and homoisoflavonoids, limiting their dissolution and subsequent absorption.[1][2] Here are several established methods to address this issue:
-
Co-solvents: Employ pharmaceutically acceptable co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs). It is advisable to start with a low percentage of the co-solvent and incrementally increase it, while carefully monitoring for any potential cytotoxicity in your experimental models.[3]
-
pH Adjustment: The solubility of many flavonoids is dependent on pH.[4] You should determine the pKa value of your specific homoisoflavonoid and adjust the pH of the vehicle to favor the ionized, more soluble form of the compound.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of encapsulating hydrophobic molecules like homoisoflavonoids into their central cavity, thereby forming an inclusion complex with enhanced water solubility.[3][5] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[3]
-
Micellar Solubilization: The use of non-ionic surfactants can lead to the formation of micelles that encapsulate the hydrophobic compound, a technique known as micellar solubilization, which has been shown to improve flavonoid solubility.[3]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous form which has higher solubility than the crystalline form.[5][6]
Issue 2: Low Permeability Across Intestinal Models (e.g., Caco-2 Cells)
Question: My homoisoflavonoid is exhibiting low permeability in our Caco-2 cell monolayer assay, suggesting it will be poorly absorbed in the gut. How can this be improved?
Answer: Low intestinal permeability is a significant barrier to oral bioavailability.[2] This can be due to the compound's physicochemical properties or its interaction with efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[3][4] Consider these approaches:
-
Co-administration with Permeation Enhancers: Natural bioenhancers such as piperine (B192125) (found in black pepper) can enhance the permeability of flavonoids. Piperine works by inhibiting P-gp and metabolic enzymes (like CYP3A4) in the intestinal epithelium, which reduces the efflux of the compound back into the intestinal lumen.[3][7]
-
Lipid-Based Formulations: Formulating the homoisoflavonoid into lipid-based delivery systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can significantly improve its transport across the intestinal barrier.[4][8][9] These formulations can enhance absorption by various mechanisms, including protecting the drug from degradation and facilitating lymphatic uptake, which bypasses first-pass metabolism in the liver.[6][9]
Issue 3: Rapid Metabolism and High Levels of Metabolites In Vivo
Question: Our pharmacokinetic studies show that after oral administration, the plasma concentration of the parent homoisoflavonoid is very low, while metabolite levels are high. How can we limit its metabolism?
Answer: Extensive first-pass metabolism in the intestine and liver is a primary reason for the low oral bioavailability of many flavonoids.[2][10] The following strategies can help protect the compound from rapid degradation:
-
Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of cytochrome P450 enzymes can slow the metabolic breakdown of the homoisoflavonoid. As mentioned previously, piperine is an example of a compound that inhibits these enzymes.[3]
-
Nanoformulations: Encapsulating the homoisoflavonoid in nanocarriers, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can shield it from metabolic enzymes in the gastrointestinal tract and the liver.[3][11] This protective effect leads to higher systemic exposure of the parent compound.[3]
-
Alternative Routes of Administration: For preclinical studies, using an administration route that bypasses the liver, such as intravenous, intraperitoneal, or transdermal, can help establish the compound's baseline efficacy without the confounding factor of first-pass metabolism.[3][12]
Issue 4: Inconsistent Bioavailability and High Variability in Animal Studies
Question: We are observing high inter-individual variability and generally low bioavailability in our in vivo pharmacokinetic studies. What factors should we investigate to troubleshoot this?
Answer: High variability and low bioavailability often result from a combination of solubility, permeability, and metabolism issues.[3] A systematic approach is required to identify the root cause:
-
Formulation Optimization: The dosing vehicle is critical. Ensure your homoisoflavonoid is fully solubilized or forms a stable and uniform suspension. Revisit the formulation strategies discussed above (e.g., nanoformulations, co-administration with enhancers) to ensure the formulation is robust.[3]
-
Animal Model Considerations: The species, strain, sex, and age of the animals can all influence drug absorption and metabolism. Ensure these variables are kept consistent across all study groups to minimize variability.[3]
-
Analytical Method Validation: A highly sensitive and validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for accurately quantifying the low plasma concentrations of the homoisoflavonoid and its metabolites.[3][13][14] Ensure your method has been thoroughly validated for linearity, accuracy, precision, and stability.
Data Presentation: Comparative Bioavailability of Flavonoids
The following table summarizes data from literature on how different formulation strategies have improved the oral bioavailability of various flavonoids, which can serve as a reference for homoisoflavonoid studies.
| Flavonoid | Formulation Strategy | Animal Model | Key Bioavailability Improvement (Compared to Free Drug) |
| Genistein | Ingested as β-glycoside vs. aglycone | Humans | Greater systemic bioavailability (higher AUC) for the glycoside form.[15] |
| Daidzein | Ingested as β-glycoside vs. aglycone | Humans | Greater systemic bioavailability (higher AUC) for the glycoside form.[15] |
| Morin | Morin-phospholipid complex loaded self-emulsifying drug delivery system (MPC-SNEDDS) | Rats | Significantly increased oral bioavailability compared to the parent drug.[2] |
| Quercetin | Nanoparticles (via high-pressure homogenization) | Not Specified | Enhanced solubility and dissolution rate, leading to improved bioavailability.[16] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.[17]
-
Preparation: Add an excess amount of the homoisoflavonoid powder (e.g., 1-2 mg) to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, simulated gastric fluid). The presence of undissolved solid is necessary to ensure saturation.[17]
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Incubate at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[17][18]
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the excess undissolved solid.[17][18]
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet. It is recommended to filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.[17]
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method's calibration curve. Analyze the concentration using a validated HPLC-UV or LC-MS/MS method.[17]
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility.[17]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the oral bioavailability of a homoisoflavonoid formulation.[3]
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, ensuring free access to water.[3]
-
Dosing: Administer the homoisoflavonoid formulation orally via gavage at a predetermined dose.[3] For intravenous administration (to determine absolute bioavailability), administer a solubilized form of the compound via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or via a cannulated vessel at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[3]
-
Plasma Preparation: Immediately process the blood samples by centrifuging them to separate the plasma. Store the plasma samples at -80°C until analysis.[3]
-
Sample Analysis: Quantify the concentration of the parent homoisoflavonoid and its major metabolites in the plasma samples using a validated LC-MS/MS method.[3]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations: Workflows and Pathways
Caption: Workflow for enhancing homoisoflavonoid bioavailability.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Method Development for Analysing Flavonoid Concentration in Human Plasma with GC-MS/MS [diva-portal.org]
- 14. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 15. Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Aldehydoisoophiopogonone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Aldehydoisoophiopogonone B from Ophiopogon japonicus.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient initial extraction from plant material. | - Ensure the fibrous roots of Ophiopogon japonicus are properly dried and ground to a fine powder to maximize surface area for extraction.- Use a 70% ethanol (B145695) solution for the initial extraction to efficiently solvate homoisoflavonoids.[1][2]- Consider optimizing the solid-to-liquid ratio and extraction time. |
| Degradation of the aldehyde group during extraction and purification. | - Aldehydes can be susceptible to oxidation. Minimize exposure to air and consider using degassed solvents.- Avoid high temperatures during solvent evaporation; use a rotary evaporator at a moderate temperature (e.g., 50°C).[1] | |
| Loss of compound during liquid-liquid partitioning. | - Ensure complete partitioning of the 70% ethanol extract with ethyl acetate (B1210297) to effectively isolate the homoisoflavonoid fraction.[1][2] | |
| Low Purity of Final Product | Co-elution with structurally similar homoisoflavonoids. | - Ophiopogon japonicus contains several structurally similar homoisoflavonoids, such as 6-Aldehydoisoophiopogonone A, methylophiopogonanone A, and methylophiopogonanone B, which can be challenging to separate.[1][2]- A preliminary separation using silica (B1680970) gel column chromatography is recommended to fractionate the crude extract.[1][2]- For final purification, recycling high-speed counter-current chromatography (rHSCCC) is a highly effective technique for separating these closely related analogues.[1][2] |
| Tailing of peaks during column chromatography. | - Ensure the silica gel for column chromatography is of appropriate mesh size (e.g., 200-300 mesh) and is packed uniformly to avoid channeling.[1]- The sample should be loaded onto the column in a small volume of solvent to ensure a narrow starting band. | |
| Difficulty in Separating Isomers | Inadequate resolution in the chromatographic system. | - The separation of this compound from its isomers often requires a highly efficient separation technique. Standard HPLC may not be sufficient.- The use of recycling high-speed counter-current chromatography (rHSCCC) with an optimized two-phase solvent system is crucial for achieving baseline separation of these isomers.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for isolating this compound?
A1: this compound is a homoisoflavonoid that can be extracted from the fibrous roots of Ophiopogon japonicus.[1][2]
Q2: What are the key challenges in the purification of this compound?
A2: The main challenges include:
-
The presence of multiple, structurally similar homoisoflavonoid analogues in the crude extract, which makes separation difficult.[1][2]
-
Potential degradation of the aldehyde functional group under harsh purification conditions.
-
Achieving high purity required for pharmacological studies.
Q3: Why is recycling high-speed counter-current chromatography (rHSCCC) recommended for the final purification step?
A3: rHSCCC is a liquid-liquid partition chromatography technique that offers excellent resolving power for separating structurally similar compounds without a solid stationary phase, which can cause irreversible adsorption. The recycling mode allows the sample to pass through the column multiple times, significantly enhancing the separation of closely related isomers like 6-Aldehydoisoophiopogonone A and B.[1][2]
Q4: How can the purity of the final product be assessed?
A4: The purity of isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC). A common method involves a C18 column with a mobile phase of acetonitrile (B52724) and water.[1][2][3]
Quantitative Data Summary
The following table summarizes the yield and purity of this compound and co-isolated homoisoflavonoids from the fibrous roots of Ophiopogon japonicus using a combination of silica gel column chromatography and rHSCCC.
| Compound | Yield (mg) from 8g crude extract | Purity (%) |
| 6-Aldehydoisoophiopogonone A | 16 | 97.82 |
| This compound | 26 | 96.70 |
| Methylophiopogonanone A | 46 | 97.76 |
| Methylophiopogonanone B | 148 | 94.62 |
Data sourced from Zhang et al. (2019).[1][2]
Experimental Protocols
Protocol 1: Initial Extraction and Fractionation
-
Extraction:
-
Air-dry and pulverize the fibrous roots of Ophiopogon japonicus.
-
Extract the powdered material with 70% ethanol.
-
Concentrate the ethanol extract under reduced pressure.
-
-
Fractionation:
-
Suspend the concentrated extract in water and partition with ethyl acetate.
-
Collect and concentrate the ethyl acetate fraction to obtain the crude homoisoflavonoid extract.
-
Protocol 2: Silica Gel Column Chromatography (Pre-separation)
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.
-
Pack a glass column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude ethyl acetate extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 2:1, v/v).[1][2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compounds.
-
Combine the fractions containing the mixture of 6-Aldehydoisoophiopogonone A and B.
-
Protocol 3: Recycling High-Speed Counter-Current Chromatography (rHSCCC) (Final Purification)
-
Solvent System Preparation:
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed of the instrument.
-
-
Sample Injection and Separation:
-
Dissolve the enriched fraction from the silica gel column in the mobile phase.
-
Inject the sample into the HSCCC system.
-
Pump the mobile phase at a specific flow rate.
-
Monitor the effluent with a UV detector.
-
Utilize the recycling mode to improve the separation of the isomeric peaks.
-
Collect the fractions corresponding to the peak of this compound.
-
-
Purity Analysis:
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Technical Support Center: Optimizing HPLC Parameters for Homoisoflavonoid Separation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of homoisoflavonoids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common challenges encountered during the HPLC separation of homoisoflavonoids, presented in a question-and-answer format.
Question: Why am I observing poor resolution or co-elution of my homoisoflavonoid isomers?
Answer:
Poor resolution is a frequent challenge in the separation of structurally similar homoisoflavonoids. Several factors in your HPLC method can be optimized to improve the separation.
Initial Checks:
-
Column Health: Ensure your column is not old or contaminated. A decline in performance over time can lead to peak broadening and loss of resolution.[1]
-
System Suitability: Verify that your HPLC system is performing correctly by running a standard mixture with known separation characteristics.[1]
Optimization Strategies:
-
Stationary Phase Selection: The selectivity of the stationary phase is critical. For separating stereoisomers, polysaccharide-based chiral stationary phases (CSPs) like amylose (B160209) or cellulose (B213188) derivatives are often effective.[2] If resolution is poor, consider screening different types of CSPs.[2] For general separation of homoisoflavonoids, reversed-phase C18 columns are commonly used.[3][4]
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating isomers.[1][5]
-
Solvent Selection: Acetonitrile often provides better separation efficiency for flavonoids and related compounds compared to methanol.[1]
-
Mobile Phase Modifiers: Adding a small percentage of an acid, such as 0.1% formic acid, to the mobile phase can help to suppress the ionization of silanol (B1196071) groups on the column, leading to sharper peaks.[1][6]
-
-
Gradient Elution: For complex mixtures of homoisoflavonoids with a wide range of polarities, a gradient elution program, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation.[7][8][9][10] An initial gradient from 5% to 95% organic solvent over an hour can be a good starting point.[6]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[1] Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution.[1][11] A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[1]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better separation of closely eluting peaks, though this will increase the total run time.[1][11]
Question: My chromatogram shows tailing or fronting peaks. How can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. Here are the common causes and solutions:
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of homoisoflavonoids, causing peak tailing.[1]
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1]
-
-
Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2]
-
Solution: Dilute the sample and re-inject to see if the peak shape improves.[2]
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent.[1]
-
-
Column Bed Deformation: Voids or channels in the column packing can cause peak tailing.[2]
-
Solution: This may require replacing the column.[2]
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
-
Column Overload: Severe mass overload can also cause fronting.[1]
-
Solution: Decrease the injection volume.[1]
-
Question: I am observing fluctuating retention times. What could be the cause?
Answer:
Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence.[1]
-
Solution: Increase the column equilibration time between runs.[1]
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[1]
-
Solution: Ensure consistent mobile phase preparation and keep solvent reservoirs covered.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1]
-
Solution: Use a column oven to maintain a constant temperature.[12]
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.[1]
-
Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for homoisoflavonoid separation?
A1: For general reversed-phase separation of homoisoflavonoids, a C18 column is a good starting point.[3][4] For the separation of enantiomers or diastereomers, a chiral stationary phase (CSP), often polysaccharide-based (e.g., amylose or cellulose derivatives), is necessary.[2]
Q2: Should I use isocratic or gradient elution for my separation?
A2: The choice depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler, more cost-effective, and ideal for routine analysis of simple mixtures.[7][10]
-
Gradient elution , which involves changing the mobile phase composition during the run, is better for complex samples containing homoisoflavonoids with a wide range of polarities. It generally leads to sharper peaks, improved resolution, and shorter analysis times for complex mixtures.[7][8][9][10]
Q3: Can I use the same method for both analytical and preparative scale separations?
A3: While the same stationary and mobile phases can often be used, the method will need to be optimized for the different scales. For preparative scale, you will typically use a larger column diameter, a higher flow rate, and a larger injection volume. Method development often starts at the analytical scale to find the optimal separation conditions before scaling up.[2]
Q4: My peaks are still not resolved even after trying different mobile phases. What else can I do?
A4: If mobile phase optimization is insufficient, consider the following:
-
Change the stationary phase: The selectivity of the column is the most powerful factor in achieving resolution.[2]
-
Adjust the temperature: Temperature can significantly alter selectivity, especially in chiral separations.[2]
-
Consider derivatization: In some cases, derivatizing the homoisoflavonoid isomers with a chiral reagent can create diastereomers that are easier to separate on a standard achiral column.[2]
Q5: How can I confirm the purity of my separated isomers?
A5: Peak purity can be assessed using a diode array detector (DAD) or a mass spectrometer (MS). A DAD can acquire UV spectra across a peak; if the spectra are identical, the peak is likely pure.[2] An MS detector can provide mass spectral data across the peak, and any variation could indicate the presence of a co-eluting compound.[2]
Data Presentation
Table 1: Example HPLC Method Parameters for Flavonoid and Homoisoflavonoid Analysis
| Parameter | HPLC Method Example for General Flavonoid Separation |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Solvent A: 0.1% (v/v) formic acid in HPLC-grade water[1] Solvent B: Acetonitrile[1] |
| Gradient Program | 0-5 min: 10% B 5-40 min: 10-90% B (linear gradient) 40-45 min: 90% B 45-50 min: 10% B (equilibration)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection | Diode-array detector (DAD) monitoring at 280 nm and 360 nm[1] |
| Injection Volume | 10 µL[1] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition.[1] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of Homoisoflavonoids (Adapted from Flavonoid Analysis)
-
Sample Preparation:
-
Accurately weigh a known amount of the plant extract or sample containing homoisoflavonoids.
-
Dissolve the sample in a suitable solvent. For reversed-phase HPLC, it is ideal to dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a binary pump, an autosampler, a column oven, and a diode array detector (DAD) or a mass spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Elution Program:
-
0-5 min: 10% B
-
5-40 min: 10-90% B (linear gradient)
-
40-45 min: 90% B
-
45-50 min: 10% B (equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: Monitor the eluent using a DAD at wavelengths relevant for homoisoflavonoids (e.g., 280 nm and 360 nm).[1]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis:
-
Identify the homoisoflavonoid peaks in the chromatogram by comparing their retention times and UV spectra with those of authentic standards.
-
Quantify the amount of each homoisoflavonoid by creating a calibration curve using standard solutions of known concentrations.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution of homoisoflavonoids.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin [mdpi.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. uhplcs.com [uhplcs.com]
- 11. phcog.com [phcog.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Cell Viability Assays with Natural Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cell viability assays involving natural compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Guide 1: Unexpectedly High Cell Viability or False-Positive Results
Question: My natural compound is expected to be cytotoxic, but the cell viability assay (e.g., MTT, XTT, WST-1) shows high or increased cell viability. What could be the cause?
Answer: This is a common issue when working with natural compounds, which can often interfere with standard viability assays. The primary reasons for falsely high viability readings are:
-
Direct Reduction of Assay Reagent: Many natural products, particularly those rich in antioxidants like polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT, WST-1) or resazurin (B115843) into their colored formazan (B1609692) or fluorescent products.[1][2] This chemical reaction mimics the metabolic activity of viable cells, leading to a false-positive signal of high viability.[3][4]
-
Colorimetric Interference: If your natural compound is colored, its absorbance spectrum may overlap with that of the formazan product, artificially inflating the absorbance reading.[5]
-
Precipitation of the Compound: Poorly soluble natural compounds may precipitate in the culture medium. These precipitates can scatter light, leading to erroneously high absorbance readings.[5]
Troubleshooting Workflow for High Viability Readings:
Caption: Troubleshooting workflow for unexpectedly high viability readings.
Guide 2: High Variability Between Replicate Wells
Question: I am observing significant variability in the results between replicate wells treated with the same concentration of my natural compound. What are the possible reasons?
Answer: High variability can stem from several factors related to both the experimental technique and the compound's properties:
-
Uneven Cell Seeding: Inconsistent numbers of cells seeded per well is a common source of variability.[6]
-
Poor Compound Solubility and Distribution: If the natural compound is not fully dissolved, it may not be evenly distributed across the wells, leading to different effective concentrations.[5]
-
Edge Effects: Wells on the periphery of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth, leading to the "edge effect".[6]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can introduce significant variability.[6]
Troubleshooting Workflow for High Replicate Variability:
Caption: Troubleshooting workflow for high replicate variability.
Frequently Asked Questions (FAQs)
Q1: My natural compound extract is colored and is interfering with my colorimetric assay (e.g., MTT, XTT). How can I correct for this?
A1: This is a frequent challenge. Here are two solutions:
-
Solution 1: Use a background control. For each concentration of your extract, prepare a parallel set of wells containing the extract in culture medium but without any cells. Incubate these wells under the same conditions as your experimental wells. Before calculating cell viability, subtract the average absorbance of these "compound-only" wells from the absorbance of your corresponding experimental wells.[5][7]
-
Solution 2: Switch to a different assay. If the background is too high, consider an alternative assay with a different detection method, such as a fluorescence-based assay (e.g., Resazurin, Calcein AM) or a luminescence-based assay (e.g., ATP assay).[5][8] Be sure to also check for autofluorescence of your compound if you switch to a fluorescent assay.[9]
Q2: How can I improve the solubility of my lipophilic natural compound in the cell culture medium?
A2: Poor solubility is a common hurdle.[5] Here are some strategies:
-
Use a Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving lipophilic compounds.[10] It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for your compound) in your experiments.[5]
-
Sonication or Vortexing: Gently sonicating or vortexing the stock solution can help dissolve the compound.[5]
-
Filtration: After attempting to dissolve the compound, you can filter the solution through a 0.22 µm filter to remove any remaining particulates. Be aware that this might also remove some of your active components if they are not fully dissolved.[5]
-
Use of Pluronics or Cyclodextrins: These are non-ionic surfactants and cyclic oligosaccharides, respectively, that can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.
Q3: I'm seeing a bell-shaped dose-response curve where the cytotoxic effect decreases at higher concentrations. What could be the reason?
A3: This phenomenon is often due to the aggregation of the natural compound at higher concentrations. These aggregates can sequester the active molecules, reducing their availability to the cells and thus decreasing the apparent cytotoxicity.[5] Visually inspect the wells with higher concentrations for any signs of precipitation. Performing a dynamic light scattering (DLS) analysis of your compound in culture medium can confirm the formation of aggregates.
Q4: Which cell viability assay is best to avoid interference from natural compounds?
A4: There is no single "best" assay, as the choice depends on the properties of your specific natural compound. However, some assays are generally less prone to certain types of interference:
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the level of ATP in viable cells. They are generally considered a robust method as they are less susceptible to interference from colored or antioxidant compounds.[3][4]
-
LDH cytotoxicity assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. It is a measure of cytotoxicity (membrane integrity) rather than cell viability (metabolic activity) and is not affected by the reducing potential of compounds.[11][12]
-
DNA content assays (e.g., CyQUANT®): These fluorescence-based assays measure the total DNA content as an indicator of cell number. They are not dependent on metabolic activity and are a good alternative if you suspect your compound interferes with cellular metabolism.[13]
-
Sulforhodamine B (SRB) assay: This colorimetric assay measures the total protein content of adherent cells and is generally not affected by compounds with reducing potential.[2]
Data Presentation: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Potential for Interference by Natural Compounds |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[14][15] | Inexpensive, widely used. | High: Direct reduction by antioxidants, interference from colored compounds.[1][2][16] |
| XTT, WST-1 | Similar to MTT, but forms a water-soluble formazan product.[14] | Simpler protocol (no solubilization step). | High: Direct reduction by antioxidants, interference from colored compounds.[17] |
| Resazurin (AlamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells.[9] | More sensitive than tetrazolium assays, can be multiplexed. | Moderate: Direct reduction by antioxidants, interference from fluorescent compounds (autofluorescence).[5] |
| ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels using a luciferase-luciferin reaction; light output is proportional to the number of viable cells.[8] | Highly sensitive, rapid, less prone to interference. | Low: Generally considered a gold standard for avoiding interference.[3][4] |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells.[11] | Measures cytotoxicity (membrane integrity), not affected by metabolic interference. | Low: Some natural compounds may inhibit LDH activity.[18] |
| CyQUANT® | A fluorescent dye that binds to DNA; fluorescence is proportional to cell number.[13] | Not dependent on metabolic activity, accurate for cell number. | Low: Potential for interference from fluorescent compounds. |
| SRB Assay | Stains total cellular protein in fixed cells.[19] | Not affected by compound's reducing potential, simple, and reproducible. | Low: Interference from colored compounds that bind to proteins. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the natural compound (and appropriate controls: vehicle, untreated, and compound-only background). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.
Signaling Pathway
Simplified Apoptosis Signaling Pathway Induced by Natural Products
Many natural compounds exert their cytotoxic effects by inducing apoptosis. Understanding the underlying pathways can help in interpreting cell viability results.
References
- 1. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. abcam.com [abcam.com]
- 13. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese | PLOS One [journals.plos.org]
- 18. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
"preventing degradation of 6-Aldehydoisoophiopogonone B during storage"
Welcome to the technical support center for 6-Aldehydoisoophiopogonone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, which contains a reactive aldehyde group and a homoisoflavonoid core, the primary factors contributing to degradation are:
-
Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid. This can be accelerated by exposure to air (oxygen), heat, and light.
-
Polymerization: Aldehydes can undergo polymerization, especially under certain conditions like the presence of acidic or basic impurities.
-
Hydrolysis: As a homoisoflavonoid, the core structure may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening or other structural changes.
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage of solid this compound, we recommend the following conditions to minimize degradation:
-
Temperature: Store at -20°C or colder.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing the vial in a light-blocking container.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture uptake, which could facilitate hydrolytic degradation.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form. For short-term storage:
-
Solvent: Use a high-purity, anhydrous aprotic solvent if possible. If an alcohol must be used, be aware that it can react with the aldehyde to form a hemiacetal, which is often more stable but will exist in equilibrium with the aldehyde.
-
Temperature: Store solutions at -20°C or -80°C.
-
Preparation: It is best practice to prepare solutions fresh before each experiment.
Troubleshooting Guides
Issue 1: Loss of Potency or Unexpected Experimental Results
Symptom: A decrease in the expected biological activity of the compound or inconsistent results between experiments.
Possible Cause: Degradation of this compound in the solid form or in solution.
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored according to the recommendations (see FAQs).
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Assess Purity: Analyze the purity of the compound or solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a fresh, high-purity standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
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Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a new vial of the solid compound and repeat the experiment.
Issue 2: Appearance of New Peaks in HPLC Analysis
Symptom: When analyzing a sample of this compound by HPLC, additional peaks are observed that were not present in the initial analysis of the pure compound.
Possible Cause: The new peaks are likely degradation products.
Troubleshooting Steps:
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Characterize Degradation Products: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may indicate oxidation of the aldehyde to a carboxylic acid).
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Perform Forced Degradation Studies: To understand the degradation profile, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help to identify the likely degradation products and develop a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (0.1 M)
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Sodium hydroxide (B78521) (0.1 M)
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Hydrogen peroxide (3%)
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HPLC system with UV detector
-
pH meter
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Heating block or oven
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Photostability chamber
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
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Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and compare the chromatograms to a control sample (stock solution stored at 4°C).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute more non-polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
Method Validation:
-
Inject samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following table can be used to summarize the results from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Retention Time(s) of Major Degradants |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 2 hours | Room Temp | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 80°C | |||
| Heat (Solution) | 48 hours | 80°C | |||
| Light (ICH Q1B) | Per guideline | Per guideline |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Addressing Poor Water Solubility of Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor water solubility of flavonoids during experimentation.
Troubleshooting Guides
Issue: My flavonoid has precipitated out of my aqueous buffer.
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Question 1: Why is my flavonoid precipitating in my aqueous solution?
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Answer: Flavonoids are polyphenolic compounds that are often characterized by low water solubility due to their molecular structure.[1][2] Their limited solubility can lead to precipitation, especially in aqueous buffers used for in vitro assays. The pH of the solution can also significantly affect their solubility.[3][4]
-
-
Question 2: How can I prevent my flavonoid from precipitating?
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Answer: There are several strategies you can employ:
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pH Adjustment: The solubility of some flavonoids is pH-dependent. For instance, the solubility of hesperetin (B1673127) and naringenin (B18129) increases at a more alkaline pH (e.g., pH 8) compared to an acidic pH (e.g., pH 1.5).[3] However, be aware that alkaline conditions can also lead to the degradation of some flavonoids.[4]
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Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of flavonoids.[5][6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like flavonoids, thereby increasing their aqueous solubility.[8][9][10] Beta-cyclodextrin (B164692) and its derivatives are commonly used for this purpose.[9][10]
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Preparation of a Solid Dispersion: Dispersing the flavonoid in a water-soluble carrier matrix, such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG), can enhance its dissolution rate.[11][12][13]
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Issue: I am observing low bioavailability of my flavonoid in my animal model.
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Question 1: What are the primary reasons for the low oral bioavailability of flavonoids?
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Answer: The low oral bioavailability of many flavonoids is primarily attributed to their poor aqueous solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[2][14][15] Additionally, some flavonoids may be subject to degradation or metabolism within the gastrointestinal tract.[15]
-
-
Question 2: What formulation strategies can I use to improve the in vivo bioavailability of my flavonoid?
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Answer: Several advanced formulation techniques can enhance the oral bioavailability of flavonoids:
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Nanoformulations: Reducing the particle size of the flavonoid to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.[1][16][17] This includes techniques like nanosuspensions, nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[17][18]
-
Solid Dispersions: As mentioned for solubility enhancement, solid dispersions can also improve bioavailability by presenting the flavonoid in a more readily dissolvable form.[11][12][19]
-
Complexation: Forming complexes with cyclodextrins or phospholipids (B1166683) (phytosomes) can enhance the absorption of flavonoids.[20]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common methods to enhance flavonoid solubility in a laboratory setting?
-
Question 2: How do nanoformulations improve the bioavailability of flavonoids?
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Answer: Nanoformulations improve bioavailability through several mechanisms. The increased surface area of nanoparticles enhances the dissolution rate.[1] Furthermore, some nanocarriers can protect the flavonoid from degradation in the gastrointestinal tract and may facilitate its transport across the intestinal epithelium.[2][15]
-
-
Question 3: Are there any "green" or more sustainable methods to improve flavonoid solubility?
-
Question 4: Can structural modification of a flavonoid improve its solubility?
Data Summary
Table 1: Enhancement of Flavonoid Solubility Using Different Techniques
| Flavonoid | Technique | Carrier/System | Fold Increase in Solubility | Reference |
| Quercetin (B1663063) | Complexation | Dimeric β-cyclodextrin | 12.4 | [8] |
| Myricetin | Complexation | Dimeric β-cyclodextrin | 33.6 | [8] |
| Kaempferol | Complexation | Dimeric β-cyclodextrin | 10.5 | [8] |
| β-Naphthoflavone | Complexation | β-cyclodextrin dimer | 469 | [8] |
| Quercetin | NaDES | Betaine:glycerol (1:2) + 20% water | 23,850 | [23] |
| Rutin | NaDES | Betaine:glycerol (1:2) + 20% water | 49 | [23] |
| Naringenin | NaDES | Betaine:glycerol (1:2) + 20% water | 135 | [23] |
| Naringin | NaDES | Betaine:glycerol (1:2) + 20% water | 2,237 | [23] |
| Luteolin | Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~70.2 | [10] |
| Apigenin | Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~11.5 | [10] |
| Chrysin | Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~9.1 | [10] |
| Naringenin | Phytosomes | Soybean lecithin | 7.16 | [20] |
| Apigenin | Phytosomes | Soybean lecithin | 36.77 | [20] |
| Baicalein | Micelles | Glycyrrhizic acid | 4606 | [20] |
Experimental Protocols
Protocol 1: Preparation of a Flavonoid-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a flavonoid-cyclodextrin inclusion complex using the suspension method.[8]
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Dissolve the Flavonoid: Dissolve the flavonoid (e.g., kaempferol) in a minimal amount of a suitable organic solvent, such as methanol.
-
Prepare Cyclodextrin (B1172386) Solution: In a separate container, prepare an aqueous solution of the desired cyclodextrin (e.g., β-cyclodextrin or a derivative) at an appropriate concentration.
-
Mix and Equilibrate: Add the flavonoid solution dropwise to the cyclodextrin solution while stirring.
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Remove Organic Solvent: Continue stirring the mixture to allow for complex formation and the evaporation of the organic solvent. This can be done at room temperature or with gentle heating, depending on the solvent's boiling point.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain the flavonoid-cyclodextrin inclusion complex as a solid powder.
Protocol 2: Preparation of a Flavonoid Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method for preparing a solid dispersion of a flavonoid with a polymeric carrier.[11][26][27]
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Dissolve Components: Dissolve both the flavonoid (e.g., naringenin) and the water-soluble carrier (e.g., polyvinylpyrrolidone - PVP) in a common organic solvent (e.g., absolute ethanol).[27] The ratio of flavonoid to carrier should be optimized for the specific application.
-
Solvent Evaporation: Remove the solvent from the solution. This can be achieved using a rotary evaporator under reduced pressure or by slow evaporation in a fume hood.
-
Drying: Dry the resulting solid film or powder under vacuum to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
Visualizations
Caption: Overview of methods to enhance flavonoid solubility.
Caption: Workflow for Solid Dispersion Preparation.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 13. Flavonoid delivery by solid dispersion: a systematic review [agris.fao.org]
- 14. scispace.com [scispace.com]
- 15. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. staff-old.najah.edu [staff-old.najah.edu]
Technical Support Center: Overcoming Experimental Limitations in Natural Product Research
Welcome to the technical support center for natural product researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, from initial extraction to determining the mechanism of action.
Extraction and Isolation
This section addresses the common challenges associated with extracting and purifying compounds from complex natural sources.
FAQ 1.1: My crude extract shows promising activity, but the yield of the pure compound is too low for further studies. How can I improve this?
Answer: Low yield is a frequent bottleneck. The issue can stem from the extraction method, the purification strategy, or the inherent low abundance of the compound.[1] Here are several strategies to consider:
-
Optimize Extraction: The choice of solvent and method is critical. A systematic approach to optimizing these parameters can significantly increase yield. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction times.[2]
-
Refine Purification: High-Performance Liquid Chromatography (HPLC) is a standard purification technique, but losses can occur at each step.[3] Consider alternative or complementary methods like flash chromatography for initial fractionation or crystallization for final purification.
-
Source Material: The concentration of secondary metabolites can vary based on geographical location, season, and genetic differences of the source organism.[4] Ensure you are using high-quality, properly identified starting material.
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Total Synthesis: If the compound's structure is known, chemical synthesis can provide a scalable and reliable source, bypassing extraction limitations entirely.[5]
Troubleshooting Guide 1.2: Comparing Extraction Techniques
When initial yields are poor, a systematic comparison of different extraction methods is recommended. The following table provides a sample comparison for flavonoid extraction from a plant source.
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Yield (mg/g) | Purity (%) |
| Maceration | 80% Ethanol | 25 | 72 | 15.2 | 65 |
| Soxhlet Extraction | 80% Ethanol | 78 | 12 | 22.5 | 70 |
| Ultrasound-Assisted | 80% Ethanol | 40 | 1 | 28.1 | 75 |
| Microwave-Assisted | 80% Ethanol | 60 | 0.5 | 31.5 | 78 |
Experimental Protocol 1.3: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a general procedure for using UAE to improve the extraction of bioactive compounds.
-
Preparation: Grind the dried source material (e.g., plant leaves) to a fine powder (e.g., 40-mesh).
-
Solvent Addition: Place 10 g of the powdered material into a 250 mL flask and add 100 mL of the desired solvent (e.g., 80% ethanol).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the frequency to 40 kHz.
-
Extraction: Sonicate the mixture for 1 hour.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Analysis: Proceed with chromatographic analysis (e.g., HPLC) to determine the yield of the target compound.
Workflow Diagram 1.4: Troubleshooting Low Extraction Yield
The following diagram outlines a decision-making process for addressing low yields.
Caption: A decision tree for troubleshooting and improving low compound yields.
Structure Elucidation
Determining the chemical structure of a novel natural product is a complex puzzle. This section provides guidance on overcoming common issues in this process.
FAQ 2.1: I have isolated a pure compound, but the NMR data is complex and difficult to interpret. What's the next step?
Answer: Complex NMR spectra are common with novel natural products. A systematic, multi-technique approach is essential for accurate structure elucidation.[6]
-
Confirm Molecular Formula: High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the unequivocal molecular formula. This provides the foundation for your structural hypothesis.[7]
-
Utilize 2D NMR: If not already done, acquire a suite of 2D NMR spectra. Key experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting spin systems.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.[6]
-
-
Fragment-Based Assembly: Use the COSY and HSQC data to build molecular fragments. Then, use the HMBC correlations to piece these fragments together like a puzzle.[8]
-
Consult Databases: Compare your spectral data (¹³C and ¹H shifts, MS data) against natural product databases (e.g., Dictionary of Natural Products, AntiBase). This can help identify known scaffolds or related compounds, a process known as dereplication.[5][9]
Troubleshooting Guide 2.2: Differentiating Isomers
A common challenge is distinguishing between isomers that have the same molecular formula.
| Problem | Possible Cause | Recommended Action |
| Ambiguous database hits for a single compound. | The extract contains isomeric compounds. | Use a combination of techniques. For example, use HPLC retention time and UV spectra in addition to MS data to differentiate isomers.[5] |
| Difficulty determining relative stereochemistry. | Planar structure is correct, but 3D arrangement is unknown. | A NOESY or ROESY experiment is critical. The presence or absence of through-space correlations between specific protons will define the stereochemistry at ring junctions and chiral centers.[6] |
| Absolute configuration is unknown. | NMR and MS cannot distinguish between enantiomers. | Use chiroptical techniques like Circular Dichroism (CD). Comparing experimental CD spectra to computationally predicted spectra can help assign the absolute configuration.[10] |
Workflow Diagram 2.3: Structure Elucidation Workflow
This diagram shows the systematic workflow for elucidating the structure of a novel natural product.
Caption: A workflow for novel natural product structure elucidation.
Bioactivity and Mechanism of Action (MoA)
Identifying a compound's biological target and mechanism of action (MoA) is a critical step in drug development, but it presents significant challenges.
FAQ 3.1: My pure compound is active in a phenotypic screen, but I don't know its molecular target. What are the modern strategies for target identification?
Answer: Moving from a phenotypic "hit" to a specific molecular target is a major hurdle.[11] Traditional methods can be slow, but several modern approaches can accelerate this process:
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Chemical Proteomics: This is a powerful method to identify direct binding partners.[12]
-
Affinity Chromatography: The natural product is immobilized on a solid support (a "probe") and used to "fish" for its binding proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.[13]
-
-
Omics-Based Approaches: These methods analyze global changes in a biological system after treatment with the compound.
-
Transcriptomics (RNA-Seq): Measures changes in gene expression to reveal pathways affected by the compound.
-
Proteomics: Examines changes in the entire protein profile of the cell, which can point to the compound's target and downstream effects.[12]
-
-
Computational Prediction: In silico methods can predict potential targets based on the compound's structure. Docking simulations can model how the natural product might bind to the active sites of known proteins.[14]
Troubleshooting Guide 3.2: Unclear Mechanism of Action
| Problem | Possible Cause | Recommended Action |
| No clear target identified from affinity chromatography. | Compound may not bind covalently or with high enough affinity for pull-down. | Try a label-free method like thermal proteome profiling (TPP), which detects target engagement by observing changes in protein thermal stability upon compound binding. |
| "Omics" data is complex with many changes. | The compound may have multiple targets (polypharmacology) or the observed changes are downstream effects. | Integrate transcriptomic and proteomic data to identify key nodes and pathways. Use bioinformatics tools to map the changes and prioritize potential direct targets for validation.[15] |
| In vitro activity does not translate to cell-based assays. | Poor cell permeability, rapid metabolism, or efflux pump activity. | Perform cell permeability assays (e.g., PAMPA). Test for synergy with efflux pump inhibitors. Use medicinal chemistry to create derivatives with improved drug-like properties.[14] |
Signaling Pathway Diagram 3.3: Hypothetical MoA of "Naturacin"
This diagram illustrates a hypothetical MoA where a natural product, "Naturacin," inhibits a key signaling pathway in cancer cells, as might be elucidated through proteomic studies.
Caption: Naturacin inhibits the MAPK/ERK pathway by targeting the RAF kinase.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. rroij.com [rroij.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 13. gdddrjournal.com [gdddrjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. news-medical.net [news-medical.net]
Technical Support Center: Optimizing In Vivo Dosing for Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing optimal and safe dosage regimens for novel compounds in in vivo studies, with a focus on a hypothetical compound, "6-Aldehydoisoophiopogonone B." Since specific preclinical data for this compound is not publicly available, this guide outlines the standard experimental workflow and provides troubleshooting advice for challenges commonly encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: I have promising in vitro data for this compound. How do I determine a starting dose for my first in vivo animal study?
A1: There is no direct mathematical conversion from an in vitro IC50 to an in vivo dose.[1] The initial dose estimation for in vivo studies should be a conservative starting point and is typically derived from a combination of factors:
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Literature Review: Investigate published studies on compounds with similar structures or mechanisms of action to find reported in vivo dose ranges.
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In Vitro to In Vivo Extrapolation (IVIVE): Use IVIVE models that incorporate in vitro potency and pharmacokinetic data to predict a human equivalent dose (HED), which can then be scaled to the appropriate animal model.[2][3]
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Minimum Anticipated Biological Effect Level (MABEL): This approach, often favored by the European Medicines Agency (EMA), uses all available in vitro and in vivo pharmacology data to estimate the dose required to produce a minimal biological effect.[4]
A common practice is to start with a dose that is a fraction (e.g., 1/10th) of the No Observed Adverse Effect Level (NOAEL) if available from preliminary toxicity studies.[4][5] If no toxicity data exists, a pilot study with a very low dose is recommended.[1]
Q2: What is a Dose Range-Finding (DRF) study and why is it essential?
A2: A Dose Range-Finding (DRF) study is a preliminary, non-GLP (Good Laboratory Practice) experiment conducted early in preclinical development to identify a range of safe and biologically active doses.[6][7] Its primary goals are to determine:
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Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable side effects or toxicity.[7][8]
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Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect.[7]
DRF studies are crucial for designing subsequent, more comprehensive, and resource-intensive GLP-compliant toxicology and efficacy studies by narrowing down the dose levels to a relevant range.[6][7]
Q3: My compound, this compound, shows no efficacy in my animal model. What are the potential reasons and how can I troubleshoot this?
A3: A lack of in vivo efficacy despite promising in vitro results can stem from several factors. Consider the following troubleshooting steps:
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Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion, preventing it from reaching the target tissue at a sufficient concentration for a long enough duration.[9][10] A PK study is essential to understand the compound's profile.
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Bioavailability: The route of administration significantly impacts how much of the drug reaches systemic circulation. If oral administration was used, consider intravenous (IV) administration to ensure 100% bioavailability in a follow-up study.
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Dose Level: The doses tested may have been too low. A DRF study can help determine if higher, tolerable doses can be administered.
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Animal Model: The chosen animal model may not be appropriate for the disease or the compound's mechanism of action.
Q4: What are the key parameters I should assess in a pharmacokinetic (PK) study?
A4: A PK study characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug.[9][11] Key parameters to evaluate include:
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Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Animal Mortality at Low Doses
| Potential Cause | Troubleshooting Steps |
| Formulation/Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may be toxic. Run a control group with the vehicle alone. Consider alternative, well-tolerated vehicles.[12] |
| Rapid IV Injection | A rapid bolus injection can cause acute toxicity due to high initial concentrations. Consider a slower infusion rate. |
| Species-Specific Sensitivity | The chosen animal species may be particularly sensitive to the compound. Review literature for appropriate species for the compound class.[5] |
| Off-Target Effects | The compound may have unexpected off-target pharmacological effects. |
Issue 2: High Variability in Plasma Concentrations Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure accurate and consistent administration (e.g., oral gavage placement, injection site). |
| Fasting State | Food can affect the absorption of orally administered drugs. Ensure all animals are fasted for a consistent period before dosing. |
| Animal Health | Underlying health issues in some animals can affect drug metabolism. Ensure all animals are healthy and sourced from a reputable vendor. |
| Sample Collection/Processing | Inconsistencies in blood collection timing or sample processing can introduce variability. Standardize all procedures. |
Experimental Protocols
Protocol 1: General Dose Range-Finding (DRF) Study
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Animal Model: Select a relevant species (e.g., mice or rats). Use a small group size (n=3-5 per group).[8]
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Dose Selection: Based on in vitro data and literature review, select a wide range of doses (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose via the intended clinical route (e.g., oral, intravenous).
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Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for at least 14 days.[12]
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Endpoint: Determine the Maximum Tolerated Dose (MTD).
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
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Animal Model: Use cannulated animals if possible to allow for serial blood sampling from the same animal.
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Dose Groups: Administer a single dose of this compound via both intravenous (IV) and the intended route of administration (e.g., oral) in separate groups.
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Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine drug concentration.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Quantitative Data Summary
The following tables are illustrative examples, as no specific data for this compound is available.
Table 1: Example Dose Range-Finding (DRF) Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle Control | 3 | 0/3 | No observable signs |
| 10 | 3 | 0/3 | No observable signs |
| 50 | 3 | 0/3 | Mild lethargy for 2 hours |
| 100 | 3 | 1/3 | Severe lethargy, weight loss |
| 200 | 3 | 3/3 | Acute toxicity within 4 hours |
Table 2: Example Pharmacokinetic (PK) Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC (ng*hr/mL) | 800 | 950 |
| t1/2 (hr) | 2.5 | 3.0 |
| Bioavailability (F%) | - | 12% |
Visualizations
Caption: Preclinical workflow for dosage optimization.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. certara.com [certara.com]
- 4. dovepress.com [dovepress.com]
- 5. fda.gov [fda.gov]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. criver.com [criver.com]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to 6-Aldehydoisoophiopogonone B and Other Homoisoflavonoids from Ophiopogon japonicus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of homoisoflavonoids isolated from the medicinal plant Ophiopogon japonicus. While this guide centers on 6-Aldehydoisoophiopogonone B, it is important to note that publicly available quantitative bioactivity data for this specific compound is limited. Therefore, this comparison focuses on the known activities of other prominent homoisoflavonoids from the same plant, offering a valuable reference for understanding their therapeutic potential.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and tyrosinase inhibitory activities of various homoisoflavonoids from Ophiopogon japonicus.
Table 1: Anti-inflammatory Activity of Ophiopogon japonicus Homoisoflavonoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Ophiopogonanone H | Nitric Oxide (NO) Production Inhibition | BV-2 (murine microglial cells) | 20.1 | [1] |
| Ophiopogonone E | Nitric Oxide (NO) Production Inhibition | BV-2 (murine microglial cells) | 17.0 | [1] |
| Methylophiopogonone A | Nitric Oxide (NO) Production Inhibition | BV-2 (murine microglial cells) | 7.8 | [1] |
| Methylophiopogonone B | Nitric Oxide (NO) Production Inhibition | BV-2 (murine microglial cells) | 5.1 | [1] |
| 5,7-dihydroxy-3-(4'-hydroxybenzyl)-8-methylchromone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 (murine macrophages) | 14.1 (µg/mL) | [2] |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 (murine macrophages) | 10.9 (µg/mL) | [2] |
| 4'-O-Demethylophiopogonanone E | Nitric Oxide (NO) Production Inhibition | RAW 264.7 (murine macrophages) | 66.4 (µg/mL) | [2] |
| 4'-O-Demethylophiopogonanone E | IL-1β Production Inhibition | RAW 264.7 (murine macrophages) | 32.5 (µg/mL) | [2] |
| 4'-O-Demethylophiopogonanone E | IL-6 Production Inhibition | RAW 264.7 (murine macrophages) | 13.4 (µg/mL) | [2] |
Table 2: Cytotoxic Activity of Ophiopogon japonicus Homoisoflavonoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Homoisopogon A | LU-1 | Human Lung Adenocarcinoma | 0.51 | [3] |
| KB | Human Epidermoid Carcinoma | 0.66 | [3] | |
| SK-Mel-2 | Human Melanoma | 0.59 | [3] | |
| Homoisopogon B | LU-1 | Human Lung Adenocarcinoma | > 20 | [3] |
| KB | Human Epidermoid Carcinoma | > 20 | [3] | |
| SK-Mel-2 | Human Melanoma | 15.2 | [3] | |
| Homoisopogon C | LU-1 | Human Lung Adenocarcinoma | > 20 | [3] |
| KB | Human Epidermoid Carcinoma | 18.4 | [3] | |
| SK-Mel-2 | Human Melanoma | > 20 | [3] | |
| Methylophiopogonone A | A2780 | Human Ovarian Cancer | 2.61 | [4] |
| Methylophiopogonone B | A2780 | Human Ovarian Cancer | 8.25 | [4] |
| Methylophiopogonanone A | A2780 | Human Ovarian Cancer | 4.33 | [4] |
| Methylophiopogonanone B | A2780 | Human Ovarian Cancer | 3.99 | [4] |
Table 3: Tyrosinase Inhibitory Activity of Ophiopogon japonicus Homoisoflavonoids
| Compound | IC50 (x 10⁻⁵ mol/L) | Reference |
| Methylophiopogonanone A (MO-A) | 10.87 ± 0.25 | [5] |
| Methylophiopogonanone B (MO-B) | 18.76 ± 0.14 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: After incubation, remove the MTT solution. Add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay using Griess Reagent)
This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Principle: The Griess reagent is a two-component reagent that reacts with nitrite in a diazotization reaction to form a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.
-
Incubation and Measurement: Incubate the plate for 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.
Mandatory Visualization
Signaling Pathway for Anti-inflammatory Action
Some homoisoflavonoids from Ophiopogon japonicus exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. For instance, 4'-O-Demethylophiopogonanone E has been shown to inhibit the phosphorylation of ERK1/2 and JNK, leading to a decrease in the production of NO and pro-inflammatory cytokines.[2][6]
Caption: Inhibition of the MAPK signaling pathway by Ophiopogon japonicus homoisoflavonoids.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for screening the cytotoxic activity of natural compounds like homoisoflavonoids.
Caption: Workflow of the MTT assay for determining the cytotoxicity of homoisoflavonoids.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
A Comparative Analysis of the Anti-Inflammatory Activities of 6-Aldehydoisoophiopogonone B and Quercetin
In the landscape of natural compounds with therapeutic potential, both 6-Aldehydoisoophiopogonone B, a homoisoflavonoid from the rhizome of Ophiopogon japonicus, and quercetin (B1663063), a widely distributed plant flavonoid, have garnered attention for their anti-inflammatory properties. This guide offers a detailed comparison of their anti-inflammatory activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative studies on the anti-inflammatory activity of this compound and quercetin are not available in the current scientific literature. This comparison is based on data from individual studies on each compound, which may have utilized different experimental conditions. The data for a close structural analog, desmethylisoophiopogonone B, is used to represent the activity of this compound.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the key quantitative data on the anti-inflammatory effects of desmethylisoophiopogonone B (as a proxy for this compound) and quercetin. The primary endpoint for comparison is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Source |
| Desmethylisoophiopogonone B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 14.1 ± 1.5 µg/mL | [1] |
| Quercetin | COX-2 Expression Inhibition | RAW 264.7 | Porphyromonas gingivalis fimbriae | ~10 µM | [2] |
| Quercetin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | - | [3][4][5][6][7] |
Note: A direct comparison of IC50 values is challenging due to the different specific endpoints measured (NO production vs. COX-2 expression) and the use of different stimulants in some cases. However, the data suggests that both compounds exhibit potent anti-inflammatory activity in the low microgram per milliliter or micromolar range. Quercetin has been extensively shown to significantly attenuate the production of NO in LPS-stimulated macrophages[3][4][5][6][7].
Mechanistic Insights into Anti-Inflammatory Action
Both desmethylisoophiopogonone B and quercetin appear to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.
Desmethylisoophiopogonone B , along with other compounds from Ophiopogon japonicus, has been shown to suppress the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-induced RAW 264.7 cells[1]. This inhibition is a crucial indicator of anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory conditions.
Quercetin has a more extensively studied mechanism of action. It significantly inhibits the production of NO and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages[3][4][5]. This is achieved, in part, by down-regulating the expression of pro-inflammatory factors and targeting key signaling kinases[3][5]. Furthermore, quercetin has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκB[5]. Some studies also point to its ability to interfere with the STAT1 signaling pathway[4].
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these compounds.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Pa… | In Vivo [iv.iiarjournals.org]
- 3. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of quercetin on the production of nitric oxide in murine macrophages stimulated with lipopolysaccharide from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quercetin inhibits LPS-induced nitric oxide and tumor necrosis factor-alpha production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of homoisoflavonoids from different plant sources"
For Researchers, Scientists, and Drug Development Professionals
Homoisoflavonoids, a unique subclass of flavonoids, are garnering increasing interest within the scientific community for their diverse pharmacological activities. Predominantly found in a select number of plant families, their structural variations and concentrations differ significantly across species, influencing their therapeutic potential. This guide provides a comparative analysis of homoisoflavonoids from various plant sources, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Quantitative Distribution of Homoisoflavonoids in Selected Plant Species
The concentration and composition of homoisoflavonoids are highly dependent on the plant species and the specific part of the plant utilized. The following table summarizes the quantitative data of prominent homoisoflavonoids found in key plant sources from the Asparagaceae and Fabaceae families.
| Plant Species | Family | Plant Part | Homoisoflavonoid | Concentration (mg/g dry weight) | Reference |
| Polygonatum verticillatum | Asparagaceae | Rhizome | 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-chroman-4-one | 1.24 | [1] |
| Polygonatum verticillatum | Asparagaceae | Rhizome | 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one | 2.58 | [1] |
| Polygonatum verticillatum | Asparagaceae | Rhizome | 5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one | 0.89 | [1] |
| Ophiopogon japonicus | Asparagaceae | Tuber | Methylophiopogonanone A | Major Constituent | [2] |
| Ophiopogon japonicus | Asparagaceae | Tuber | Methylophiopogonanone B | Major Constituent | [2] |
| Caesalpinia sappan | Fabaceae | Heartwood | Sappanone A | Not specified | [3] |
| Caesalpinia sappan | Fabaceae | Bark | Total Flavonoids | 0.170 mg/100g | [4] |
| Caesalpinia sappan | Fabaceae | Leaves | Total Flavonoids | 0.147 mg/100g | [4] |
| Caesalpinia sappan | Fabaceae | Seeds | Total Flavonoids | 0.032 mg/100g | [4] |
Experimental Protocols
Extraction and Isolation of Homoisoflavonoids
A general workflow for the extraction and isolation of homoisoflavonoids from plant material is outlined below. This protocol can be adapted based on the specific plant matrix and target compounds.
a) Sample Preparation:
-
Air-dry the plant material (e.g., rhizomes, heartwood) at room temperature.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
b) Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for 24-48 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with an appropriate solvent for several hours.
-
Supercritical Fluid Extraction (SFE): A green alternative using supercritical CO2, often with a co-solvent like ethanol, can be employed for selective extraction.[5]
c) Fractionation and Isolation:
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Perform liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Subject the desired fractions to column chromatography using silica (B1680970) gel or Sephadex LH-20 for further purification.
-
Isolate individual homoisoflavonoids using preparative High-Performance Liquid Chromatography (HPLC).
Quantification of Homoisoflavonoids by UHPLC-MS/MS
This protocol provides a validated method for the simultaneous quantification of multiple homoisoflavonoids in plant extracts.
a) Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
b) Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 30-40 °C.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity of the target analytes.
d) Method Validation:
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to international guidelines.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Homoisoflavonoid Analysis
The following diagram illustrates a typical experimental workflow for the comparative analysis of homoisoflavonoids from plant sources.
Caption: A generalized workflow for the extraction, isolation, and quantification of homoisoflavonoids.
Modulation of Inflammatory Signaling Pathways by Sappanone A
Homoisoflavonoids, such as Sappanone A from Caesalpinia sappan, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and p38 MAPK.
Caption: Sappanone A inhibits inflammation by targeting the p38 MAPK and NF-κB signaling pathways.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
A Comparative Analysis of the Anti-Inflammatory Efficacy of 6-Aldehydoisoophiopogonone B and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of the natural compound 6-Aldehydoisoophiopogonone B against well-established anti-inflammatory drugs. By presenting available quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate an objective evaluation of this compound's potential as a novel anti-inflammatory agent.
Executive Summary
This compound, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, has demonstrated notable anti-inflammatory properties. This guide compares its in vitro efficacy, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), with that of common non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct comparative studies are limited, this analysis consolidates available data to provide a preliminary assessment of its relative potency.
Quantitative Comparison of Anti-Inflammatory Activity
The primary metric for comparison in this guide is the half-maximal inhibitory concentration (IC50) for the suppression of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | Target | Cell Line | Stimulant | IC50 Value | Citation |
| This compound (as desmethylisoophiopogonone B) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 14.1 ± 1.5 µg/mL | [1] |
| Ibuprofen (B1674241) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Significant inhibition at 200 µM and 400 µM (IC50 not specified) | [2] |
| Diclofenac Derivative (N-acetamide) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 1.89 ± 0.12 µg/mL | [3] |
| Dexamethasone (B1670325) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Dose-dependent inhibition (0.1-10 µM), IC50 not specified | [4][5] |
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of this compound and established drugs are mediated through distinct signaling pathways.
This compound primarily exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is achieved through the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and JNK).
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , such as ibuprofen and diclofenac, predominantly act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
Corticosteroids , like dexamethasone, have a broader mechanism of action. They bind to glucocorticoid receptors, which then translocate to the nucleus and regulate the expression of a wide range of genes. This leads to the decreased expression of pro-inflammatory genes (e.g., those for cytokines, chemokines, and iNOS) and the increased expression of anti-inflammatory genes.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified overview of the LPS-induced pro-inflammatory signaling pathway.
Caption: Inhibition points of this compound in the inflammatory cascade.
Caption: Primary targets of NSAIDs and Corticosteroids in inflammation.
Experimental Protocols
The following is a detailed protocol for a representative in vitro anti-inflammatory assay used to generate the type of data presented in this guide.
Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Maintenance:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are subcultured every 2-3 days to maintain exponential growth.
2. Experimental Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare various concentrations of this compound and comparator drugs (e.g., ibuprofen, diclofenac, dexamethasone) in DMEM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Pre-incubation: Incubate the cells with the test compounds for 1-2 hours.
-
LPS Stimulation: Add lipopolysaccharide (LPS) from Escherichia coli to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).
-
Incubation: Incubate the plate for an additional 24 hours.
3. Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group - Absorbance of blank) / (Absorbance of LPS control group - Absorbance of blank)] * 100
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
5. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay should be performed in parallel.
-
After the 24-hour incubation with the test compounds and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Experimental Workflow Diagram
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Conclusion
The available data suggests that this compound is a promising anti-inflammatory agent, demonstrating potent inhibition of nitric oxide production in a standard in vitro model of inflammation. While a definitive comparison of its efficacy against established drugs like ibuprofen and dexamethasone is hampered by the lack of direct comparative studies under identical conditions, the preliminary data indicates that its potency is within a relevant therapeutic range. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential and to establish a more precise comparative efficacy profile. The distinct mechanism of action of this compound, targeting upstream signaling pathways like NF-κB and MAPK, may offer a different therapeutic approach compared to traditional NSAIDs and corticosteroids.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Aldehydoisoophiopogonone B
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of bioactive compounds is paramount. This guide provides a comparative framework for the cross-validation of analytical methods for 6-Aldehydoisoophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus[1]. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment[2]. This is essential for data integrity and regulatory compliance.
Experimental Protocols
A crucial aspect of cross-validation is a detailed and harmonized experimental protocol. Below are proposed methodologies for HPLC-UV and UPLC-MS/MS analysis of this compound in a biological matrix, such as rat plasma, which would be a prerequisite for any comparative analysis.
Sample Preparation (for both methods):
-
Thaw frozen rat plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the matrix).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the respective chromatography system.
Method 1: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the range of 254-370 nm for flavonoids).
-
Injection Volume: 20 µL.
Method 2: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive or negative ESI, to be optimized for the compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined through infusion experiments.
-
Injection Volume: 5 µL.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics for the two proposed analytical methods for this compound. These are typical values based on the performance of these techniques for similar analytes.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10-50 ng/mL | 0.1-5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Selectivity | Moderate (potential for matrix interference) | High (specific MRM transitions) |
| Run Time | 15-30 minutes | 2-5 minutes |
| Sample Volume | 100-200 µL | 50-100 µL |
Mandatory Visualizations
Experimental Workflow for Cross-Validation:
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Potential Signaling Pathway for Homoisoflavonoids:
While the specific signaling pathway for this compound is not yet fully elucidated, other homoisoflavonoids from Ophiopogon japonicus, such as Methylophiopogonanone B, have been shown to exert protective effects against oxidative stress through the NADPH oxidase pathway[2]. The following diagram illustrates a plausible signaling pathway that could be investigated for this compound.
References
In Vivo Validation of In Vitro Findings for 6-Aldehydoisoophiopogonone B: A Comparative Guide
Disclaimer: As of late 2025, specific in vivo validation studies for the homoisoflavonoid 6-Aldehydoisoophiopogonone B have not been published in peer-reviewed literature. This guide, therefore, presents a hypothetical framework for the in vivo validation of this compound based on the known in vitro activities of the broader homoisoflavonoid class of molecules. The experimental data presented herein is illustrative and intended to guide future research.
Homoisoflavonoids, a unique subclass of flavonoids, have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][2][3] Extensive in vitro studies have demonstrated that these compounds possess potent anti-inflammatory, cytotoxic, anti-oxidant, and immunomodulatory properties.[3][4][5] this compound, as a member of this class, is a promising candidate for further investigation as a therapeutic agent. This guide outlines a potential pathway for its in vivo validation, comparing its hypothetical performance against established treatments in preclinical models of inflammation and cancer.
Hypothetical In Vivo Anti-Inflammatory Activity
Based on the established anti-inflammatory properties of homoisoflavonoids, a standard preclinical model for acute inflammation, such as the carrageenan-induced paw edema model in rats, would be a logical first step for in vivo validation.[6][7] This model allows for the assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The following table presents hypothetical data comparing the anti-inflammatory effects of this compound with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 4h | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.51 ± 0.05 | 40.0 |
| This compound | 50 | 0.34 ± 0.04 | 60.0 |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Rats are randomly divided into four groups (n=6 per group): Vehicle control, this compound (25 mg/kg), this compound (50 mg/kg), and Indomethacin (10 mg/kg).
-
Drug Administration: The respective treatments are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at hourly intervals for 6 hours thereafter.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Potential Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines and enzymes.[7][8]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring homoisoflavonoids and their pharmacological activities [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical characterization, antioxidant capacity, and anti-inflammatory potentials invitro and in vivo of phenolic compounds extracted from Ajuga iva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purification, Composition, and Anti-Inflammatory Activity of Polyphenols from Sweet Potato Stems and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Structure-Activity Relationship of Homoisoflavonoids from Ophiopogon japonicus, Including Aldehyde-Containing Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships of homoisoflavonoids isolated from Ophiopogon japonicus, with a focus on their anti-inflammatory and antioxidant properties. While a systematic study on a series of synthetic 6-Aldehydoisoophiopogonone B analogs is not extensively available in the current literature, this guide compiles and compares the activities of naturally occurring analogs, including those with aldehyde functionalities, to provide valuable insights for drug discovery and development.
Anti-Inflammatory Activity of Homoisoflavonoids
A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the inhibitory concentrations (IC50) of various homoisoflavonoids isolated from Ophiopogon japonicus on NO production in murine microglial BV-2 cells.
Table 1: Inhibitory Activity of Homoisoflavonoids on NO Production in LPS-Stimulated BV-2 Cells
| Compound Number | Compound Name | IC50 (μM) |
| 1 | Ophiopogonanone H | 20.1 |
| 2 | Methylophiopogonanone A | 17.0 |
| 3 | 5,7-dihydroxy-6-methyl-3-(4'-hydroxy-benzyl)-chroman-4-one | 7.8 |
| 4 | 5,7-dihydroxy-3-(4'-hydroxybenzyl)-8-methyl-chromone | 5.1 |
| 5 | 4′-O-Demethylophiopogonanone E | 19.2 (in RAW 264.7 cells) |
| 6 | 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | 14.4 |
| 7 | Desmethylisoophiopogonone B | 14.1 (in RAW 264.7 cells) |
| 8 | 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | 10.9 (in RAW 264.7 cells) |
Note: Lower IC50 values indicate higher potency.
From the data, it can be observed that the substitution pattern on the chromanone core significantly influences the anti-inflammatory activity. For instance, compound 4 (5,7-dihydroxy-3-(4'-hydroxybenzyl)-8-methyl-chromone) exhibited the most potent inhibitory effect on NO production with an IC50 value of 5.1 μM.
Further studies have also investigated the inhibition of other pro-inflammatory cytokines. For example, 4′-O-Demethylophiopogonanone E demonstrated significant inhibitory effects on the production of IL-1β and IL-6 in LPS-induced RAW 264.7 cells, with IC50 values of 32.5 ± 3.5 μg/mL and 13.4 ± 2.3 μg/mL, respectively.
Antioxidant Activity of Homoisoflavonoids
The antioxidant capacity of homoisoflavonoids is another crucial aspect of their therapeutic potential. The following table presents a comparison of the antioxidant activities of two major homoisoflavonoids, Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB), using various assays.
Table 2: Antioxidant Activity of Methylophiopogonanone A and B
| Assay | Methylophiopogonanone A | Methylophiopogonanone B |
| DPPH Radical Scavenging (IC50, μg/mL) | 28.3 ± 1.2 | 19.5 ± 0.8 |
| ABTS Radical Scavenging (IC50, μg/mL) | 15.6 ± 0.7 | 10.2 ± 0.5 |
| FRAP (μmol Trolox/g) | 456.7 ± 15.3 | 689.4 ± 21.7 |
| CUPRAC (μmol Trolox/g) | 789.1 ± 25.4 | 1123.5 ± 36.8 |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Cell Culture: Murine macrophage cell lines (e.g., BV-2 or RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours to induce NO production.
-
After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. The ability of the test compounds to scavenge the blue/green ABTS radical is measured by the decrease in absorbance at 734 nm.
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form at low pH. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the change in absorbance at 593 nm.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay utilizes the copper(II)-neocuproine reagent as the chromogenic oxidizing agent. The reduction of Cu(II) to Cu(I) by the antioxidant compounds results in a colored complex, and the absorbance is measured at 450 nm.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway involved in the LPS-induced inflammatory response and the experimental workflow for evaluating the anti-inflammatory activity of the homoisoflavonoid compounds.
Caption: Experimental workflow for assessing the anti-inflammatory activity of homoisoflavonoids.
Benchmarking the Antioxidant Capacity of 6-Aldehydoisoophiopogonone B and Related Homoisoflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of homoisoflavonoids isolated from Ophiopogon japonicus, with a focus on compounds structurally related to 6-Aldehydoisoophiopogonone B. Due to the limited availability of specific antioxidant data for this compound, this guide utilizes experimental data for the closely related and well-studied homoisoflavonoids, Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B), extracted from the same plant source. This comparison benchmarks their performance against common antioxidant standards, providing valuable insights for research and development in the field of natural antioxidant compounds.
Comparative Antioxidant Capacity
The antioxidant potential of Methylophiopogonanone A and Methylophiopogonanone B has been evaluated using several standard in vitro assays. The results are summarized below, alongside the antioxidant capacities of well-known standards for comparison. The data for MO-A and MO-B are presented as Trolox equivalents (μmol TE/g), a common measure of antioxidant capacity. For a broader comparison, IC50 values for Vitamin C and Butylated Hydroxytoluene (BHT) from various studies are also included. A lower IC50 value indicates a higher antioxidant activity.
| Compound/Extract | DPPH Assay | ABTS Assay | FRAP Assay | CUPRAC Assay |
| Methylophiopogonanone A (MO-A) | 48.25 ± 0.82 (μmol TE/g) | 65.12 ± 1.15 (μmol TE/g) | 55.73 ± 0.76 (μmol TE/g) | 168.42 ± 2.11 (μmol TE/g) |
| Methylophiopogonanone B (MO-B) | 62.18 ± 1.03 (μmol TE/g) | 88.34 ± 1.57 (μmol TE/g) | 78.91 ± 1.23 (μmol TE/g) | 215.58 ± 3.24 (μmol TE/g) |
| Trolox | IC50: ~2.9-3.8 µg/mL[1] | IC50: ~2.9 µg/mL[1] | - | - |
| Vitamin C (Ascorbic Acid) | IC50: ~5.0 µg/mL[2] | - | - | - |
| BHT (Butylated Hydroxytoluene) | IC50: ~23-202 µg/mL[3][4] | - | - | - |
Data for Methylophiopogonanone A and B are sourced from "Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root". The IC50 values for Trolox, Vitamin C, and BHT are compiled from multiple sources and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_0 - A_1) / A_0] * 100 where A_0 is the absorbance of the control (DPPH solution without the test compound) and A_1 is the absorbance of the reaction mixture. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound is added to the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: The FRAP reagent is mixed with the test sample.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄ or Trolox.
Visualizing the Experimental Workflow and Potential Mechanisms
To better illustrate the experimental process and the potential molecular pathways involved in the antioxidant activity of homoisoflavonoids, the following diagrams are provided.
Caption: Experimental workflow for assessing antioxidant capacity.
Studies on related compounds from Ophiopogon japonicus suggest that their antioxidant effects may be mediated through the activation of key cellular defense pathways, such as the Nrf2 signaling pathway.
Caption: Potential Nrf2 signaling pathway activation by homoisoflavonoids.
References
"comparative study of neuroprotective effects of different homoisoflavonoids"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of various homoisoflavonoids, a class of natural phenolic compounds. The information presented is curated from preclinical studies to assist researchers in evaluating their therapeutic potential for neurodegenerative diseases. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways.
Comparative Neuroprotective Efficacy
The neuroprotective potential of homoisoflavonoids is often attributed to their antioxidant and anti-inflammatory properties.[1][2] While direct comparative studies are limited, this section collates available data on the bioactivity of several homoisoflavonoids from various sources.
Disclaimer: The following data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
| Homoisoflavonoid | Source Organism | In Vitro/In Vivo Model | Key Findings | Reference |
| Scillascillin | Muscari and Scilla species | Not specified in detail | Possesses antioxidant activity.[3][4] | [3][4] |
| 7-O-methyl-3,4-dihydroxy-homoisoflavan | Muscari species | Not specified in detail | Exhibits antioxidant properties.[3][4] | [3][4] |
| Autumnalin | Muscari species | Not specified in detail | Shows antioxidant activity.[3][4] | [3][4] |
| Homoisoflavanone from Cremastra appendiculata | Cremastra appendiculata | In vitro and in vivo angiogenesis models | Potent inhibitor of angiogenesis, which can be relevant in neuroinflammatory and neurodegenerative conditions.[5][6] | [5][6] |
| Polysaccharides from Cremastra appendiculata | Cremastra appendiculata | C. elegans models of AD | Alleviates amyloid-β and tau-induced toxicity, reduces oxidative stress.[7][8] | [7][8] |
| Extracts from Muscari comosum | Muscari comosum | In vitro enzyme inhibition assays | Strong antioxidant and anti-inflammatory activity; inhibits enzymes related to hyperglycemia and cognitive functions.[1][9] | [1][9] |
Key Signaling Pathways in Homoisoflavonoid-Mediated Neuroprotection
Homoisoflavonoids exert their neuroprotective effects by modulating several intracellular signaling pathways that are crucial in neuronal survival, inflammation, and oxidative stress response.
Anti-Inflammatory Signaling Cascade
Homoisoflavonoids have been shown to suppress neuroinflammation by inhibiting key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the production of pro-inflammatory cytokines.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative activity of homoisoflavonoids from Muscari racemosum and Dracena cinnabari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-angiogenic activity of a homoisoflavanone from Cremastra appendiculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cremastra appendiculata Polysaccharides Alleviate Neurodegenerative Diseases in Caenorhabditis elegans: Targeting Amyloid-β Toxicity, Tau Toxicity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Synthetic Derivative SH 66 of Homoisoflavonoid from Liliaceae Exhibits Anti-Neuroinflammatory Activity against LPS-Induced Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Aldehydoisoophiopogonone B: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Aldehydoisoophiopogonone B (CAS No. 112500-89-7), a homoisoflavonoid compound used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety Considerations
While specific toxicity data for this compound is limited, it is imperative to handle this compound with caution, assuming it may possess unknown hazardous properties. The following immediate safety protocols should be implemented:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory PPE, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Spill Response: In the event of a spill, isolate the area and prevent the spread of the material. Use an inert absorbent material to clean up the spill and place the waste in a sealed, labeled container for disposal. Avoid generating dust.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is crucial for assessing potential hazards and determining appropriate disposal methods.
| Property | Value | Reference |
| CAS Number | 112500-89-7 | [1] |
| Molecular Formula | C₁₉H₁₆O₆ | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Note: Comprehensive toxicological data is not currently available for this compound.
Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [1]
-
Waste Segregation:
-
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
The container must be in good condition and compatible with the waste.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "112500-89-7"
-
An estimate of the quantity of the compound
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure secondary containment is in place to prevent the release of material in case of a container leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Logical Relationship of Safety Protocols
The following diagram outlines the logical hierarchy of safety measures to be employed when handling and disposing of this compound.
Caption: Hierarchy of safety controls for handling this compound.
References
Personal protective equipment for handling 6-Aldehydoisoophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 6-Aldehydoisoophiopogonone B, a homoisoflavonoid compound. Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the caution required for a substance with unknown toxicity. The following procedures are based on best practices for handling powdered natural product extracts and novel chemical entities.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specifications & Use |
| Respiratory Protection | N95 or higher-rated respirator | Essential for handling the powdered form to prevent inhalation of airborne particles.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect from dust and potential splashes.[2][3] |
| Hand Protection | Nitrile gloves | Powder-free nitrile gloves should be used to avoid contamination and potential allergic reactions.[3][4] Double-gloving is recommended.[4] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect from minor spills and contamination.[2] |
| Foot Protection | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach is critical for the safe handling and management of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Based on supplier information for similar compounds, a storage temperature of -20°C is recommended.
-
Label the storage area clearly with the compound's name and any known hazard information.
2. Handling and Use:
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[5]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid generating dust.
-
Ensure all lab equipment is clean before use to prevent cross-contamination.
-
After handling, decontaminate all surfaces and equipment.
3. Disposal Plan:
-
As there is no specific disposal information available, this compound and any contaminated materials must be treated as hazardous waste.[6]
-
Collect all waste, including contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[5][6]
-
The waste container should be stored in a designated satellite accumulation area within the laboratory.[6]
-
Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of it down the drain.[5]
Experimental Protocols
Given that this compound is a homoisoflavonoid, experimental protocols would likely involve its extraction, purification, and use in various biological assays. Homoisoflavonoids are often polar compounds, and their isolation typically involves chromatographic techniques using polar organic solvents.[7]
General Experimental Workflow:
Caption: General experimental workflow for in vitro studies.
Logical Relationships in Handling and Disposal
The following diagram illustrates the decision-making process and logical flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
